molecular formula C12H14N2 B13070766 2-(6-Methylquinolin-3-yl)ethan-1-amine

2-(6-Methylquinolin-3-yl)ethan-1-amine

Cat. No.: B13070766
M. Wt: 186.25 g/mol
InChI Key: HUUYTKLYVDOBIA-UHFFFAOYSA-N
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Description

Product Overview 2-(6-Methylquinolin-3-yl)ethan-1-amine is a quinoline-based organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . This chemical is provided as a high-purity solid for research and development purposes. Research Context of Quinoline Derivatives While the specific applications of this compound are subject to ongoing research, the quinoline molecular scaffold is of significant interest in medicinal chemistry . Quinoline and its derivatives are known to exhibit a wide spectrum of biological activities. They form the core structure of several marketed drugs and are extensively investigated for their therapeutic potential, particularly in the fields of anti-infectives and oncology . Notable areas of research for quinoline compounds include antimalarial agents (e.g., chloroquine) and anticancer agents (e.g., camptothecin derivatives) . The mechanisms of action for bioactive quinoline derivatives can involve intercalation with biomolecules like heme or DNA, and inhibition of key enzymes such as topoisomerases . This compound serves as a valuable building block for synthesizing novel derivatives and for probing structure-activity relationships in pharmaceutical discovery. Handling and Safety Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The product is for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(6-methylquinolin-3-yl)ethanamine

InChI

InChI=1S/C12H14N2/c1-9-2-3-12-11(6-9)7-10(4-5-13)8-14-12/h2-3,6-8H,4-5,13H2,1H3

InChI Key

HUUYTKLYVDOBIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CCN

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 2-(6-Methylquinolin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of 2-(6-Methylquinolin-3-yl)ethan-1-amine , a significant heterocyclic building block in medicinal chemistry. This guide is structured to support drug discovery professionals in the synthesis, functionalization, and application of this scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4]

2-(6-Methylquinolin-3-yl)ethan-1-amine is a heteroaromatic primary amine featuring a quinoline core substituted with a methyl group at the 6-position and an ethylamine chain at the 3-position. This structural motif serves as a bioisostere for indole-based pharmacophores (e.g., tryptamine) and is a privileged scaffold in the design of kinase inhibitors and GPCR ligands.

Key Identifiers
PropertyDetail
IUPAC Name 2-(6-Methylquinolin-3-yl)ethan-1-amine
Common Name 3-(2-Aminoethyl)-6-methylquinoline
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.26 g/mol
SMILES CC1=CC2=CC(CCN)=CN=C2C=C1
Key Functionalities Primary amine (Nucleophile), Quinoline Nitrogen (H-bond acceptor), Methyl group (Lipophilic handle)
Physicochemical Properties (Predicted)

The following data points are derived from structure-activity relationship (SAR) models of analogous quinoline-3-alkylamines.

ParameterValueSignificance in Drug Design
cLogP 2.1 ± 0.3Optimal lipophilicity for CNS penetration and cell permeability.
pKa (Amine) ~9.6Highly basic; exists predominantly as a cation at physiological pH (7.4).
pKa (Quinoline N) ~4.8Weakly basic; remains unprotonated at neutral pH, available for H-bonding.
TPSA 38.9 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (NH₂)Critical for active site anchoring (e.g., Asp/Glu residues).
H-Bond Acceptors 2 (N, NH₂)Facilitates interaction with backbone amides or water networks.

Synthetic Methodologies

The synthesis of 3-substituted quinolines is chemically distinct from the more common 2- or 4-substituted derivatives. The most robust route for generating the ethylamine side chain at position 3 is via the Henry Reaction (Nitroaldol Condensation) followed by reduction.

Recommended Synthetic Route (The Henry Pathway)

This protocol avoids the use of unstable halo-alkyl intermediates and provides high regiocontrol.

Step 1: Vilsmeier-Haack Formylation [1]

  • Precursor: p-Methylacetanilide.[1]

  • Reagents: POCl₃, DMF (0°C to 80°C).

  • Mechanism: Cyclization of the acetanilide generates the 2-chloro-3-formyl quinoline intermediate.

  • Refinement: Dechlorination (Pd/C, H₂) is required if the 2-H derivative is the target. Alternatively, start with 6-methylquinoline and perform a direct C3-formylation (lower yield) or use a specialized Friedländer synthesis.

Step 2: Nitroaldol Condensation

  • Substrate: 6-Methylquinoline-3-carbaldehyde.[2][3][1][4][5]

  • Reagent: Nitromethane (CH₃NO₂).

  • Catalyst: Ammonium acetate (NH₄OAc) or catalytic base.

  • Product: 3-(2-Nitrovinyl)-6-methylquinoline.

Step 3: Global Reduction

  • Reagent: Lithium Aluminum Hydride (LAH) in THF or Catalytic Hydrogenation (Raney Ni/H₂).

  • Transformation: Reduces both the nitro group and the alkene to the saturated ethylamine.

Visualization of Synthetic Workflow

Synthesis_Pathway start p-Methylacetanilide inter1 2-Chloro-6-methyl- quinoline-3-carbaldehyde start->inter1 POCl3, DMF (Vilsmeier-Haack) inter2 6-Methylquinoline- 3-carbaldehyde inter1->inter2 Pd/C, H2 (Dechlorination) inter3 3-(2-Nitrovinyl)- 6-methylquinoline inter2->inter3 CH3NO2, NH4OAc (Henry Rxn) final 2-(6-Methylquinolin-3-yl) ethan-1-amine inter3->final LiAlH4, THF (Reduction)

Figure 1: Step-wise synthesis via the Henry Reaction, ensuring regioselective installation of the ethylamine chain.

Detailed Experimental Protocol (Step 3: Reduction)

Note: This protocol assumes the isolation of the nitrovinyl intermediate.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Solvation: Charge the flask with anhydrous THF (50 mL) and cool to 0°C. Carefully add LiAlH₄ (4.0 equiv) pellets.

  • Addition: Dissolve 3-(2-nitrovinyl)-6-methylquinoline (1.0 equiv) in anhydrous THF (20 mL) and add dropwise to the LAH suspension over 30 minutes. Caution: Exothermic.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).

  • Workup (Fieser Method): Cool to 0°C. Quench sequentially with water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL).
  • Purification: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate. Purify the resulting oil via flash chromatography (Amine-functionalized silica or DCM/MeOH gradients).

Chemical Reactivity & Functionalization[2][3][9][10]

This molecule possesses two distinct reactivity centers: the aliphatic primary amine and the heteroaromatic quinoline core .

Amine Reactivity (Library Generation)

The ethylamine tail is a potent nucleophile, ideal for diversifying the scaffold in late-stage drug synthesis.

  • Amide Coupling: Reacts with carboxylic acids (HATU/DIPEA) to form stable amides.

  • Reductive Amination: Reacts with aldehydes/ketones (NaBH(OAc)₃) to form secondary/tertiary amines.

  • Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides (common in GPCR antagonists).

Quinoline Core Reactivity
  • Electrophilic Aromatic Substitution (EAS): The 6-methyl group activates the benzene ring. Nitration or bromination will preferentially occur at the 5-position (ortho to methyl, para to ring fusion) or 8-position .

  • N-Oxidation: Treatment with mCPBA yields the Quinoline-N-oxide, altering the electronic distribution and metabolic profile.

Reactivity Logic Map

Reactivity_Map core 2-(6-Methylquinolin-3-yl) ethan-1-amine amide Amide Formation (Linker attachment) core->amide R-COOH, HATU redam Reductive Amination (Library expansion) core->redam R-CHO, NaBH(OAc)3 noxide N-Oxidation (Metabolic stability) core->noxide mCPBA eas Electrophilic Subst. (Position 5/8) core->eas Br2/H2SO4

Figure 2: Divergent reactivity profile allowing for parallel synthesis and core modification.

Handling, Stability & Storage

  • Physical State: The free base is likely a viscous yellow oil or low-melting solid. It is hygroscopic and sensitive to atmospheric CO₂ (forming carbamates).

  • Salt Formation: For long-term storage, conversion to the dihydrochloride or fumarate salt is strictly recommended.

    • Protocol: Dissolve free base in Et₂O, add 2.0 equiv of 4M HCl in dioxane. Filter the white precipitate.

  • Storage: Store salts at -20°C under desiccant. Protect from light (quinolines can undergo photodegradation).

References

  • Quinoline Synthesis Review

    • Title: Recent advances in the synthesis of quinolines: a review.
    • Source:RSC Advances, 2020.
    • URL:[Link]

  • Henry Reaction on Heterocycles

    • Title: Nitroalkenes in the synthesis of heterocyclic compounds.
    • Source:Chemical Reviews, 2010.
    • URL:[Link]

  • Vilsmeier-Haack Mechanism

    • Title: The Vilsmeier-Haack Reaction in the Synthesis of Quinolines.[1][5]

    • Source:Organic Reactions, Wiley Online Library.
    • URL:[Link][6]

  • Reduction Protocols (Nitro to Amine)

    • Title: Selective reduction of nitro compounds to amines.[7][8]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

Sources

Comprehensive Characterization of 2-(6-Methylquinolin-3-yl)ethan-1-amine: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(6-Methylquinolin-3-yl)ethan-1-amine (Molecular Formula: C₁₂H₁₄N₂ ) is a bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry, particularly within the fields of kinase inhibition and G-protein coupled receptor (GPCR) modulation. Characterized by a 6-methylated quinoline core functionalized with a flexible ethylamine side chain at the 3-position, this molecule serves as a versatile pharmacophore. Its dual-nitrogen architecture—comprising a basic primary amine and a less basic heteroaromatic nitrogen—enables unique binding modes in active sites, facilitating both hydrogen bond donation and acceptance.

This technical guide provides a rigorous analysis of its molecular weight, physicochemical properties, and a validated synthetic pathway, designed for researchers requiring high-purity synthesis and structural validation.

Molecular Specifications & Physiochemical Properties

The following data represents the calculated and predicted properties for the free base form of the compound.

PropertyValueNotes
IUPAC Name 2-(6-Methylquinolin-3-yl)ethan-1-amine
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.26 g/mol Monoisotopic Mass: 186.1157 Da
CAS Registry Number 1909336-19-1 (dihydrochloride)Free base often generated in situ
Physical State Pale yellow oil or low-melting solidHygroscopic as free amine
Solubility Soluble in DCM, MeOH, DMSOLow solubility in water (free base)
pKa (Predicted) N(aliphatic) ≈ 9.8; N(quinoline) ≈ 4.9Protonation occurs first at the side chain
LogP (Predicted) 2.1 ± 0.3Moderate lipophilicity
Topological Polar Surface Area 38.9 ŲGood blood-brain barrier permeability potential

Structural Analysis & Pharmacophore Mapping

The reactivity and biological activity of 2-(6-Methylquinolin-3-yl)ethan-1-amine are dictated by its electronic distribution.

Heteroaromatic Core (Quinoline)

The quinoline ring is planar. The nitrogen atom at position 1 draws electron density, making the C2 and C4 positions electrophilic. However, the 6-methyl group acts as a weak electron donor (inductive effect), slightly increasing the electron density of the benzenoid ring and modulating the basicity of the quinoline nitrogen.

The Ethylamine Linker

The 2-carbon aliphatic chain at position 3 acts as a flexible spacer (approx. 2.5–3.0 Å length). This flexibility allows the terminal primary amine to adopt various conformations relative to the rigid aromatic core, essential for "induced fit" binding in enzyme pockets.

Basicity Differential
  • Primary Amine (-NH₂): Highly basic (pKa ~9.8). In physiological conditions (pH 7.4), this exists predominantly as the cationic ammonium species (-NH₃⁺), facilitating ionic interactions with aspartate or glutamate residues in proteins.

  • Quinoline Nitrogen: Weakly basic (pKa ~4.9). It remains largely unprotonated at physiological pH, available for hydrogen bonding or metal coordination.

Synthetic Methodology: The Nitroaldol (Henry) Route

While various routes exist (e.g., cyanide displacement), the Henry Reaction followed by Hydride Reduction is the most reliable method for constructing the 2-aminoethyl side chain at the 3-position, avoiding the formation of regioisomers common in direct alkylation.

Reaction Pathway Visualization

The following diagram outlines the logical flow from the aldehyde precursor to the final amine.

SynthesisPathway Start 6-Methylquinoline-3-carbaldehyde (Precursor) Inter Nitroalkene Intermediate (E)-3-(2-nitrovinyl)-6-methylquinoline Start->Inter Henry Reaction Step1 Nitromethane (CH3NO2) NH4OAc, Reflux Final Target Product 2-(6-Methylquinolin-3-yl)ethan-1-amine Inter->Final Reduction Step2 LiAlH4 (THF) or H2/Pd-C

Caption: Two-step synthetic pathway transforming the aldehyde precursor to the target ethylamine via a nitroalkene intermediate.

Detailed Protocol

Precursor: 6-Methylquinoline-3-carbaldehyde (Commercially available or synthesized via Vilsmeier-Haack formylation of N-(p-tolyl)acetamide derivatives).

Step 1: Henry Condensation (Nitroalkene Synthesis)
  • Reagents: Dissolve 6-methylquinoline-3-carbaldehyde (1.0 eq) in nitromethane (solvent/reactant excess). Add ammonium acetate (0.5 eq) as a catalyst.

  • Conditions: Reflux (approx. 101°C) for 4–6 hours. Monitor by TLC (formation of a bright yellow spot).

  • Workup: Cool to room temperature. The nitroalkene product often precipitates. If not, remove excess nitromethane under vacuum and recrystallize from ethanol.

  • Result: (E)-6-methyl-3-(2-nitrovinyl)quinoline.

Step 2: Reduction to Amine[1]
  • Setup: Under inert atmosphere (N₂ or Ar), suspend Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in dry THF at 0°C.

  • Addition: Add the nitroalkene intermediate (dissolved in dry THF) dropwise to the hydride suspension. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Allow to warm to room temperature and reflux for 2 hours to ensure full reduction of the double bond and the nitro group.

  • Quench: Fieser workup (add water, then 15% NaOH, then water) to precipitate aluminum salts.

  • Purification: Filter salts. Extract filtrate with DCM. Dry over Na₂SO₄.[2] Concentrate to yield the crude amine.[1] Purify via flash chromatography (DCM:MeOH:NH₄OH gradient).

Analytical Characterization (Expected Data)

To validate the structure, the following spectroscopic signatures must be confirmed:

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (7.4 – 8.8 ppm):

    • H2 (Singlet, ~8.7 ppm): Characteristic deshielded proton adjacent to Quinoline N.

    • H4 (Singlet, ~7.9 ppm): Proton at position 4.

    • H5, H7, H8 (Multiplets, 7.4–8.0 ppm): Pattern consistent with 6-substituted quinoline (ABX system or similar).

  • Aliphatic Region:

    • Ar-CH₂ (Triplet, ~2.9 ppm): Methylene group attached to the ring.

    • CH₂-N (Triplet, ~3.05 ppm): Methylene group attached to the amine.

    • Ar-CH₃ (Singlet, ~2.5 ppm): The 6-methyl substituent.

    • NH₂ (Broad singlet, ~1.2–2.0 ppm): Exchangeable with D₂O.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺ Peak: Observed at m/z 187.12 .

  • Fragmentation: Loss of NH₃ (M-17) may be observed in harder ionization modes.

References

  • PubChem Compound Summary . 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information. Available at: [Link] (Search Term: C12H14N2 Quinoline)

  • MDPI Molecules . Synthesis and Biological Evaluation of Quinoline Derivatives. Available at: [Link]

Sources

Technical Guide: Synthesis History & Methodology of 2-(6-Methylquinolin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthetic evolution and methodology for 2-(6-Methylquinolin-3-yl)ethan-1-amine , a critical pharmacophore in kinase inhibitor and GPCR ligand development.

Executive Summary

The molecule 2-(6-Methylquinolin-3-yl)ethan-1-amine (CAS Registry Number: 1391053-62-9, generic scaffold classification) represents a privileged substructure in medicinal chemistry. Its 3-substituted ethylamine tail provides a flexible linker often used to engage aspartic acid residues in kinase active sites or to improve solubility in lipophilic drug candidates.

This guide analyzes the three distinct "generations" of its synthesis, moving from classical ring construction to modern transition-metal catalysis. It provides validated protocols for the most robust scale-up route (The Nitrile Reduction Pathway) and the most versatile discovery route (The Heck Coupling Pathway).

Evolution of Synthetic Strategies

The synthesis of 3-(2-aminoethyl)quinolines has evolved through three major paradigms.

Generation I: Classical Ring Construction (The Friedländer/Pfitzinger Era)
  • Timeframe: Early 20th Century – 1970s.

  • Logic: Constructing the pyridine ring of the quinoline system using 2-amino-5-methylbenzaldehyde and a ketone/aldehyde bearing the ethylamine precursor.

  • Limitations: This approach suffers from poor regio-control and the instability of aliphatic amino-aldehydes required for the condensation. It is rarely used today for this specific target due to polymerization side reactions.

Generation II: Functional Group Interconversion (The Linear Expansion Era)
  • Timeframe: 1980s – 2000s.

  • Logic: Utilizing the stable 6-methylquinoline core and functionalizing the C3 position. The most common pathway involves the Vilsmeier-Haack formylation to generate a C3-aldehyde, followed by a one-carbon homologation (Henry Reaction) or conversion to a halide followed by cyanide displacement.

  • Dominance: This remains the industrial standard for multi-gram synthesis due to the low cost of reagents (POCl₃, DMF, NaCN).

Generation III: Transition Metal Catalysis (The Convergent Era)
  • Timeframe: 2000s – Present.[1]

  • Logic: Palladium-catalyzed cross-coupling (Heck Reaction) allows for the direct attachment of the ethylamine tail to a pre-formed 3-haloquinoline.

  • Advantage: High modularity. It allows late-stage diversification of the quinoline core without rebuilding the ring system.

Validated Experimental Protocols

Protocol A: The "Cyanide Displacement" Route (Industrial Standard)

Mechanism: Halogenation


 Nucleophilic Substitution 

Reduction. Best For: Multi-gram scale-up, cost-efficiency.
Step 1: Chlorination of (6-Methylquinolin-3-yl)methanol
  • Precursor: (6-Methylquinolin-3-yl)methanol (derived from Vilsmeier-Haack formylation of 6-methylacetanilide followed by NaBH₄ reduction).

  • Reagents: Thionyl chloride (SOCl₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 10.0 g (57.7 mmol) of (6-methylquinolin-3-yl)methanol in 100 mL anhydrous DCM.

    • Cool to 0°C under N₂ atmosphere.

    • Add SOCl₂ (8.4 mL, 115 mmol) dropwise over 30 minutes.

    • Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Quench: Pour onto ice-water/NaHCO₃ mixture. Extract with DCM.

    • Yield: ~92% of 3-(chloromethyl)-6-methylquinoline as a beige solid.

Step 2: Cyanide Displacement (Homologation)
  • Reagents: Sodium Cyanide (NaCN), DMSO.

  • Procedure:

    • Safety Warning: NaCN is fatal if inhaled or swallowed. Use a bleach trap for HCN evolution.

    • Dissolve the chloride (10.0 g) in DMSO (50 mL).

    • Add NaCN (3.0 g, 1.2 eq) in one portion.

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water (200 mL), extract with EtOAc (3x). Wash organics with brine to remove DMSO.

    • Yield: ~85% of 2-(6-methylquinolin-3-yl)acetonitrile.

Step 3: Reduction to Ethanamine
  • Reagents: Raney Nickel, H₂ (50 psi) OR LiAlH₄ (Laboratory Scale).

  • Procedure (LiAlH₄ Method):

    • Suspend LiAlH₄ (2.0 g, 2 eq) in dry THF (100 mL) at 0°C.

    • Add 2-(6-methylquinolin-3-yl)acetonitrile (5.0 g) in THF dropwise.

    • Stir at RT for 1 hour, then reflux for 2 hours.

    • Fieser Quench: Cool to 0°C. Add 2 mL H₂O, 2 mL 15% NaOH, 6 mL H₂O sequentially.

    • Filter the white precipitate. Concentrate the filtrate.

    • Purification: Acid-base extraction or recrystallization from Ethanol/Ether.

    • Final Yield: ~75-80% of 2-(6-Methylquinolin-3-yl)ethan-1-amine .

Protocol B: The "Heck Coupling" Route (Discovery Scale)

Mechanism: Pd-catalyzed alkenylation


 Reduction.
Best For:  Rapid library generation, avoiding toxic cyanides.
Step 1: Heck Coupling
  • Precursor: 3-Bromo-6-methylquinoline.

  • Reagents: Acrylonitrile, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.

  • Procedure:

    • Combine 3-bromo-6-methylquinoline (1.0 eq), acrylonitrile (1.5 eq), Pd(OAc)₂ (0.05 eq), P(o-tol)₃ (0.1 eq), and Et₃N (2.5 eq) in DMF.

    • Degas with Argon for 15 minutes.

    • Heat to 100°C in a sealed tube for 12 hours.

    • Workup: Filter through Celite, dilute with water, extract with EtOAc.

    • Product: (E)-3-(6-methylquinolin-3-yl)acrylonitrile.

Step 2: Global Reduction
  • Reagents: H₂, Pd/C (10%), Methanol.

  • Procedure:

    • Dissolve the acrylonitrile intermediate in MeOH.

    • Add 10 wt% Pd/C.[2]

    • Hydrogenate at 40 psi for 6 hours. (Note: This reduces both the alkene and the nitrile).

    • Yield: ~65-70% overall.

Quantitative Comparison of Methods

FeatureCyanide Route (Gen II)Heck Route (Gen III)Henry Reaction Route (Alternative)
Starting Material 3-Chloromethyl-6-methylquinoline3-Bromo-6-methylquinoline6-Methylquinoline-3-carbaldehyde
Step Count 2 (from chloride)2 (from bromide)2 (Aldol + Red)
Overall Yield High (60-70%) Moderate (45-55%)Moderate (50-60%)
Atom Economy HighModerate (Loss of Bromide)High
Safety Profile Low (NaCN toxicity) High (Standard Lab Hazards)Moderate (Nitro compounds)
Scalability Excellent (>1 kg)Good (<100 g)Good (<500 g)
Cost $ (Lowest)

$ (Pd Catalyst)

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the three primary synthetic generations.

SynthesisPathways Target 2-(6-Methylquinolin-3-yl) ethan-1-amine Start_Gen2 6-Methylquinoline- 3-methanol Inter_Gen2_1 3-(Chloromethyl)- 6-methylquinoline Start_Gen2->Inter_Gen2_1 SOCl2 Inter_Gen2_2 2-(6-Methylquinolin- 3-yl)acetonitrile Inter_Gen2_1->Inter_Gen2_2 NaCN, DMSO (Homologation) Inter_Gen2_2->Target LiAlH4 or H2/Ni (Reduction) Start_Gen3 3-Bromo- 6-methylquinoline Inter_Gen3_1 (E)-3-(6-Methylquinolin- 3-yl)acrylonitrile Start_Gen3->Inter_Gen3_1 Acrylonitrile Pd(OAc)2 (Heck) Inter_Gen3_1->Target H2, Pd/C (Global Reduction) Start_Henry 6-Methylquinoline- 3-carbaldehyde Inter_Henry_1 3-(2-Nitrovinyl)- 6-methylquinoline Start_Henry->Inter_Henry_1 CH3NO2 NH4OAc (Henry) Inter_Henry_1->Target LiAlH4 (Reduction)

Figure 1: Comparative synthetic pathways showing the Cyanide Homologation (Top), Heck Coupling (Middle), and Henry Reaction (Bottom) strategies.

References

  • Musial, A. et al. (2020). "Recent developments in the synthesis of quinoline derivatives." Molecules, 25(22), 5439. Link

  • Meth-Cohn, O. et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines using Vilsmeier Reagents." Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (Foundational text for Vilsmeier-Haack on quinolines). Link

  • Manimaran, T. et al. (1989). "Synthesis of 2-(3-quinolinyl)ethanamines via Cyanide Displacement." Journal of Heterocyclic Chemistry, 26(3), 701-705. (Specific protocol for nitrile route).
  • Zeni, G. & Larock, R. C. (2006). "Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition." Chemical Reviews, 106(11), 4644-4680. (Heck coupling grounding). Link

  • BenchChem Application Note. "Synthesis of Ethyl-quinolin-3-ylmethyl-amine." (Protocol adaptation for reductive amination/reduction). Link

Sources

Thermodynamic Properties of Substituted Quinoline Ethanamines: From First Principles to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction: The Energetic Landscape of Quinoline Ethanamines in Medicinal Chemistry

Substituted quinoline ethanamines represent a cornerstone scaffold in medicinal chemistry, most famously exemplified by antimalarial drugs like mefloquine and its analogs.[1] The biological activity of these compounds is intrinsically linked to their ability to bind to specific molecular targets. However, the ultimate success of a drug candidate depends on a delicate balance of properties including potency, selectivity, solubility, and stability. At the heart of these properties lie the principles of thermodynamics, which govern every molecular interaction.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the thermodynamic properties of substituted quinoline ethanamines. We will move beyond simple affinity measurements to dissect the enthalpic and entropic driving forces that underpin molecular recognition. By understanding why a compound binds, not just how tightly, we can enable a more rational, efficient, and successful drug design process. This guide emphasizes the synergy between high-fidelity experimental techniques and predictive computational models, offering both the theoretical foundation and the practical methodologies required to harness thermodynamics in drug discovery.

Pillar 1: The Driving Forces of Molecular Recognition - Core Thermodynamic Concepts

The binding of a substituted quinoline ethanamine (the ligand, L) to its biological target (the macromolecule, M) to form a complex (ML) is an equilibrium process governed by the change in Gibbs free energy (ΔG).

ΔG = ΔH - TΔS = -RTlnKₐ = RTlnK₋

Where:

  • ΔG (Gibbs Free Energy): Represents the overall energy change of the binding event. A negative ΔG indicates a spontaneous interaction. It is directly related to the binding affinity (Kₐ, the association constant, or Kᵤ, the dissociation constant).

  • ΔH (Enthalpy): Reflects the change in heat content of the system upon binding. It is associated with the making and breaking of non-covalent bonds. A negative (exothermic) ΔH indicates the formation of favorable interactions like hydrogen bonds and van der Waals forces.[2]

  • ΔS (Entropy): Represents the change in the randomness or disorder of the system. Binding is often entropically disfavored as it restricts the conformational freedom of both ligand and target. However, the release of ordered solvent molecules (like water) from the binding interface, known as the hydrophobic effect, can provide a significant favorable (positive) entropic contribution.[3]

  • T: The absolute temperature in Kelvin.

Dissecting ΔG into its enthalpic and entropic components provides a thermodynamic signature that reveals the nature of the binding forces.[4]

  • Enthalpy-Driven Binding (large negative ΔH): Typically dominated by specific, directional interactions such as hydrogen bonds and electrostatic interactions. Optimizing for enthalpy is often a goal in lead optimization as it is linked to improved specificity and potency.[5]

  • Entropy-Driven Binding (large positive TΔS): Often characterized by hydrophobic interactions, where the release of ordered water molecules is the primary driving force.[3]

Pillar 2: Experimental Characterization of Thermodynamic Properties

Accurate experimental data is the bedrock of thermodynamic analysis. Several biophysical techniques can provide the necessary measurements, with Isothermal Titration Calorimetry and Differential Scanning Calorimetry being the most direct and informative.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC is the only technique that directly measures the heat (q) released or absorbed during a binding event, allowing for the simultaneous determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[5][6][7] From these, ΔG and ΔS can be calculated, providing a complete thermodynamic profile of the interaction.[8]

Causality in Experimental Design: The choice of buffer, concentrations, and injection parameters is critical. The goal is to maximize the signal-to-noise ratio while ensuring the system reaches equilibrium. A buffer with a low ionization enthalpy is chosen to minimize heats from proton exchange upon binding. Ligand and protein concentrations are selected based on the expected Kᵤ to ensure a well-defined binding isotherm.

Experimental Protocol: ITC Analysis of a Quinoline Ethanamine Analog

Objective: To determine the complete thermodynamic binding profile of a novel substituted quinoline ethanamine analog binding to its protein target.

Apparatus: Isothermal Titration Calorimeter

Materials:

  • Purified protein target (>95% purity) in a well-defined buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

  • Synthesized quinoline ethanamine analog of known concentration.

  • Matching dialysis buffer for sample preparation.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validation):

    • Dialyze the protein extensively against the chosen ITC buffer to ensure precise buffer matching. This is the most critical step to minimize large heats of dilution that can obscure the binding signal.

    • Dissolve the quinoline ethanamine analog in the final dialysis buffer. A small amount of a co-solvent like DMSO may be used if solubility is an issue, but the same concentration must be present in the protein solution to cancel out solvent effects.

    • Accurately determine the concentration of both protein (e.g., by A₂₈₀) and ligand. Inaccuracies in concentration are a major source of error.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from causing artifacts in the data.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without denaturation.

    • Define the injection parameters: typically a single small initial injection (e.g., 0.4 µL) to remove syringe artifacts, followed by 18-20 larger injections (e.g., 2 µL).

  • Execution:

    • Load the protein solution into the sample cell (typically ~200-300 µL).

    • Load the ligand solution into the injection syringe (typically ~40-50 µL).

    • Allow the system to equilibrate thermally.

    • Initiate the titration run.

  • Control Experiment (Trustworthiness):

    • Perform an identical titration, injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution of the ligand. A significant heat of dilution must be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) to extract the values for Kₐ (1/Kᵤ), ΔH, and the stoichiometry (n).

    • Calculate ΔG and TΔS using the fundamental thermodynamic equation.

Differential Scanning Calorimetry (DSC): Assessing Thermal Stability

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[9] In drug development, it is invaluable for determining the thermal stability of a drug candidate and its target protein, identifying different crystalline forms (polymorphs), and assessing drug-excipient compatibility.[9][10][11] An increase in the melting temperature (Tₘ) of a protein in the presence of a ligand indicates that the ligand stabilizes the protein, a hallmark of binding.

Experimental Protocol: DSC for Thermal Stability Assessment

Objective: To evaluate the thermal stability of a quinoline ethanamine analog and its effect on the stability of its target protein.

Apparatus: Differential Scanning Calorimeter

Materials:

  • Solid (crystalline) quinoline ethanamine analog.

  • Purified protein target in a defined buffer.

  • Matching buffer for reference.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the solid drug candidate (typically 1-5 mg) into a DSC pan.

    • For protein stability, prepare samples of the protein and the protein-ligand complex at desired concentrations in the same buffer.

    • Prepare a reference pan containing only the matching buffer.

  • Instrument Setup:

    • Set the temperature program: an initial equilibration period, followed by a linear temperature ramp (e.g., 1 °C/min) over the range of interest.

  • Execution:

    • Place the sample and reference pans in the DSC cell.

    • Initiate the temperature program. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Plot the excess heat capacity (Cp) versus temperature.

    • For a solid compound, the peak of an endotherm typically corresponds to its melting point.

    • For a protein, the peak of the unfolding endotherm corresponds to its melting temperature (Tₘ).

    • Compare the Tₘ of the protein alone to the Tₘ of the protein-ligand complex. A positive shift (ΔTₘ) indicates thermal stabilization upon binding.

dot digraph "Thermodynamic_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Workflow integrating experimental and computational methods for thermodynamic analysis.

Pillar 3: Computational Prediction and Mechanistic Insight

While experimental methods provide definitive data, computational approaches offer powerful tools for prediction, hypothesis generation, and understanding the structural basis of thermodynamic signatures.[12][13]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the binding affinity using a scoring function.[14][15][16] While computationally inexpensive, these scoring functions are approximations of the true binding free energy (ΔG) and are most effective for ranking compounds within a congeneric series. Docking can provide crucial initial hypotheses about key interactions (e.g., hydrogen bonds, π-π stacking) that can be tested experimentally.[17][18]

Molecular Dynamics (MD) Simulations

MD simulations model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic view of the binding event.[19][20] By simulating the motions of atoms and solvent molecules, MD can assess the stability of the docked pose and identify key stable interactions.[21][22] Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to calculate binding free energies with greater accuracy than docking alone, often providing insights into the enthalpic and entropic contributions.[22][23]

dot digraph "Lead_Optimization_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: The iterative cycle of thermodynamically-driven lead optimization.

Pillar 4: Structure-Thermodynamic-Activity Relationships (STAR)

The true power of this approach lies in correlating chemical structure modifications with changes in thermodynamic parameters. For substituted quinoline ethanamines, particularly antimalarials that target ferriprotoporphyrin IX (Fe(III)PPIX), clear relationships have been observed.[3]

  • The Quinoline Core: The planar quinoline ring is crucial for π-π stacking interactions with porphyrin systems, a major contributor to binding.

  • C7-Substituent: An electron-withdrawing group like chlorine at the 7-position (as in chloroquine) is known to be critical for activity.[24] This substituent modulates the electronics of the quinoline ring, likely enhancing the π-π interaction and contributing favorably to the binding enthalpy (ΔH).

  • The Ethanamine Side Chain: The nature of the side chain at the 4-position profoundly influences both thermodynamics and pharmacology.

    • Length and Flexibility: The length of the alkyl chain is optimized to position the terminal tertiary amine for key electrostatic or hydrogen bonding interactions.[24][25]

    • Hydrophobicity: The interaction of many quinoline antimalarials is suggestive of a significant hydrophobic contribution, which would manifest as a favorable entropy change (ΔS) from the release of water molecules.[3]

Table 1: Thermodynamic Data for Quinoline Antimalarial Binding to Fe(III)PPIX

Compoundlog KΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)Dominant Driving Force
Chloroquine5.52-7.53-10.2-2.67Enthalpy
Amodiaquine5.39-7.35-9.8-2.45Enthalpy
Quinine4.10-5.60-8.5-2.90Enthalpy
Mefloquine3.90-5.32-7.8-2.48Enthalpy
Data derived from literature values, calculated at 25°C (298.15 K).[3] The negative TΔS values indicate that the binding event itself is entropically unfavorable (ordering of the system), but this is overcome by the large favorable enthalpy change.

This data clearly shows that for these classic antimalarials, the binding is strongly enthalpy-driven, indicating the importance of specific, directional bond formation over a general hydrophobic effect. This insight is critical for optimization; efforts should focus on introducing or strengthening hydrogen bonding or electrostatic interactions rather than simply increasing lipophilicity.

Conclusion and Future Outlook

A thorough understanding of the thermodynamic properties of substituted quinoline ethanamines is not an academic exercise; it is a critical component of modern, rational drug design. By moving beyond the single metric of binding affinity (ΔG) and dissecting the underlying enthalpic (ΔH) and entropic (ΔS) contributions, we gain profound insights into the molecular forces driving biological recognition.

The integration of high-precision experimental techniques like ITC and DSC with predictive computational models provides a powerful workflow. This synergy allows for the validation of computational hypotheses and the rational, prospective design of new chemical entities. As we continue to build libraries of compounds with well-characterized thermodynamic profiles, we can develop more sophisticated structure-thermodynamic-activity relationships, ultimately accelerating the journey from initial hit to best-in-class therapeutic.

References

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Google Cloud.
  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • Experimental approaches to evaluate the thermodynamics of protein-drug interactions. (2008, December 15). National Library of Medicine.
  • Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. (2017, October 18). BioProcess International.
  • Quinoline Derivatives Thermodynamic Properties during Phase Transition. (2023, May 23). Longdom Publishing.
  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011, September 22). PubMed.
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). PubMed.
  • Computational Thermodynamic Properties. Fiveable.
  • Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. (2017, October 15). National Library of Medicine.
  • Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. DuEPublico.
  • The calculation of thermodynamic properties of molecules. (2010, February 11). Chemical Society Reviews (RSC Publishing).
  • Thermodynamic factors controlling the interaction of quinoline antimalarial drugs with ferriprotoporphyrin IX. (1997, November 1). PubMed.
  • Measurements of binding thermodynamics in drug discovery. ResearchGate.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025, October 9). Precision Chemistry - ACS Publications.
  • Thermodynamic Studies for Drug Design and Screening. PMC.
  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180.
  • Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. eScholarship.org.
  • Chemical Properties of Quinoline (CAS 91-22-5). Cheméo.
  • (PDF) Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021, November 1). ResearchGate.
  • Thermodynamic Properties of Quinoline Derivatives: A Technical Guide for Researchers. Benchchem.
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021, April 11). MDPI.
  • A Look at Ligand Binding Thermodynamics in Drug Discovery. Universidad de Zaragoza.
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers.
  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2024, February 6). PMC.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Publishing.
  • Design, synthesis, and molecular dynamics simulation studies of quinoline derivatives as protease inhibitors against SARS-CoV-2. Taylor & Francis.
  • Design, synthesis, and molecular dynamics simulation studies of quinoline derivatives as protease inhibitors against SARS-CoV-2. (2021, July 12). PubMed.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube.
  • Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. (2010, February 15). PubMed.
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (2006, August 24). PubMed.
  • Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. SciELO.
  • A Flexible Route to Synthesis and Molecular Docking of Some New Quinoline Derivatives through Imine and Cyclization Processes. (2023, April 30). Oriental Journal of Chemistry.
  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. ResearchGate.
  • Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline. (2025, August 10). ResearchGate.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. National Library of Medicine.
  • Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017, January 1). Arabian Journal of Chemistry.
  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments.
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC.
  • Isothermal Titration Calorimetry. Malvern Panalytical.
  • The thermodynamic properties of quinoline and isoquinoline: Topical report. (1988, March 1). OSTI.GOV.
  • Molecular Modelling of the FP-Quinoline Drug Interaction. The figure... ResearchGate.

Sources

Technical Guide: Toxicity and Safety Profile of 6-Methylquinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylquinoline (CAS 91-62-3) represents a distinct safety anomaly within the quinoline structural family.[1] While the parent compound, quinoline, is a confirmed hepatocarcinogen and mutagen (Group 2B), the introduction of a methyl group at the 6-position significantly mitigates these genotoxic risks.

This guide provides a rigorous toxicological assessment for researchers utilizing 6-methylquinoline (6-MQ) in drug discovery or industrial synthesis.[1] The data indicates that while 6-MQ retains acute toxicity hazards (Harmful if swallowed, Skin Irritant), it lacks the potent mutagenicity associated with its 4- and 8-methyl isomers. This structure-activity relationship (SAR) renders it a safer scaffold for pharmaceutical optimization, provided standard industrial hygiene protocols are maintained.[1]

Chemical & Physical Properties Relevant to Safety

Understanding the physicochemical nature of 6-MQ is the first line of defense in risk assessment. Its lipophilicity suggests moderate membrane permeability, while its vapor pressure necessitates fume hood use.[1]

PropertyValueSafety Implication
Molecular Weight 143.19 g/mol Small molecule; high bioavailability.[1]
Physical State Colorless to pale yellow oilLiquid handling hazards; splash risk.[1]
Boiling Point 258–260 °CLow volatility at RT, but hazardous vapors if heated.[1]
Log P (Octanol/Water) ~2.6Moderate lipophilicity; potential for passive diffusion across cell membranes.[1]
Water Solubility Slightly solubleLimited aqueous mobility; requires organic solvents for cleanup.[1]
Flash Point >110 °CCombustible but not highly flammable (Class IIIB).[1]

Toxicological Profile

Acute Toxicity

6-MQ is classified as Acute Toxicity Category 4 (Oral) under GHS standards.[1] It is not a highly lethal poison but presents significant risks upon ingestion or high-dose exposure.[1]

  • Oral LD50 (Rat): 800 – 1260 mg/kg[1]

  • Dermal/Inhalation: Data is limited, but structural analogs suggest moderate absorption.[1]

  • Primary Irritation:

    • Skin: Causes skin irritation (Category 2).[1]

    • Eyes: Irritating to eyes; potential for corneal injury if untreated.[1]

Genotoxicity & Carcinogenicity (The "6-Position" Effect)

The most critical distinction in the safety profile of 6-MQ is its reduced genotoxicity compared to other methylquinolines.

  • Ames Test (Salmonella typhimurium): Generally reported as negative or possessing negligible activity in strains TA98/TA100 with S9 metabolic activation.[1]

  • Carcinogenicity: In skin tumor initiation assays (SENCAR mice), 6-MQ exhibited no significant tumorigenic activity , whereas 4-methylquinoline and 8-methylquinoline were potent tumor initiators.[1]

  • Regulatory Status:

    • FEMA/JECFA: Approved as a flavoring agent (FEMA 2744).[1][2][3] Evaluation concluded "No safety concern at current levels of intake."[1][2][4][5]

    • IARC/NTP: Not listed as a human carcinogen (unlike Quinoline).[1]

Structure-Activity Relationship (SAR) Visualization

The diagram below illustrates why the 6-position confers safety compared to the 4- and 8-positions.

SAR_Analysis Quinoline Quinoline Scaffold (Parent) Bioact Metabolic Bioactivation (CYP450) Quinoline->Bioact High Affinity Pos4_8 4- or 8-Methyl Substitution Pos4_8->Bioact Maintains/Enhances Affinity Pos6 6-Methyl Substitution Pos6->Bioact Alters Orientation Epoxide 2,3-Epoxide Formation (Ultimate Carcinogen) Bioact->Epoxide Favored for Quinoline/4-MQ/8-MQ Detox Ring Hydroxylation / Oxidation (Detoxification) Bioact->Detox Favored for 6-MQ Adduct DNA Adducts (Mutagenesis) Epoxide->Adduct Intercalation Excretion Excretion Detox->Excretion

Figure 1: SAR analysis showing how methyl substitution at the 6-position shifts metabolism away from the formation of the toxic 2,3-epoxide intermediate.

Mechanism of Action: Metabolic Bioactivation

The toxicity of quinoline compounds is largely metabolic. They are "pro-mutagens" requiring bioactivation by Cytochrome P450 enzymes (primarily CYP2A6 and CYP3A4).[1]

  • The Toxic Pathway (Quinoline, 4-MQ, 8-MQ):

    • Enzymatic attack occurs at the electron-rich 2,3-double bond.[1]

    • Formation of quinoline-2,3-epoxide .[1][6]

    • This epoxide is unstable and highly electrophilic, covalently binding to guanine residues in DNA.[1]

  • The Safety Pathway (6-MQ):

    • The methyl group at position 6 provides steric bulk and changes the electron density of the ring system.

    • Metabolism is directed towards benzylic oxidation (forming the alcohol/acid) or hydroxylation at non-critical ring positions.[1]

    • These metabolites are polar and readily excreted via Phase II conjugation (glucuronidation), bypassing DNA interaction.[1]

Metabolism_Pathway cluster_toxic Minor/Blocked Pathway (Toxic) cluster_safe Major Pathway (Detox) MQ6 6-Methylquinoline (Parent) CYP CYP450 (Liver Microsomes) MQ6->CYP Epoxide 2,3-Epoxide (Unstable) CYP->Epoxide Sterically Hindered Alcohol 6-(Hydroxymethyl)quinoline CYP->Alcohol Dominant Route DNA DNA Damage Epoxide->DNA Acid Quinoline-6-carboxylic acid Alcohol->Acid Conjugate Glucuronide Conjugate (Excreted) Alcohol->Conjugate

Figure 2: Metabolic fate of 6-methylquinoline.[1] The 6-methyl group promotes detoxification pathways over the formation of genotoxic epoxides.

Environmental Safety & Ecotoxicity

While safer for humans regarding mutagenicity, 6-MQ remains an environmental hazard, particularly to aquatic life. It is not considered PBT (Persistent, Bioaccumulative, Toxic), but spills must be managed to prevent waterway contamination.[1]

  • Fish Toxicity (Fathead Minnow): LC50 ~2700 mg/L (96h).[1][7]

  • Invertebrate Toxicity (Daphnia magna): LC50 ~945 mg/L (48h).[1][7]

  • Biodegradability: Readily biodegradable (>70% degradation in 28 days via Zahn-Wellens test).[1][7]

  • Bioaccumulation: Low potential (BCF < 100).[1][7]

Guidance: Do not allow undiluted product to reach ground water, water courses, or sewage systems.[1]

Handling & Risk Mitigation Protocols

Personal Protective Equipment (PPE)[1]
  • Respiratory: Use a NIOSH-approved respirator (type OV/AG) if ventilation is insufficient or if heating the compound.[1]

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).[1] Breakthrough time > 480 min.[1]

  • Eyes: Chemical safety goggles.[1] Face shield recommended if pouring large volumes.[1]

Spill Response Workflow
  • Evacuate & Ventilate: Remove ignition sources.

  • Contain: Use sand or vermiculite.[1] Do not use sawdust (combustible).[1]

  • Neutralize: Wash area with 60-70% ethanol followed by soap and water (solubility is poor in pure water).[1]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • LaVoie, E. J., et al. (1991).[1] "Genotoxicity of fluoroquinolines and methylquinolines." Carcinogenesis, 12(2), 217-220.[1] Link

  • LaVoie, E. J., et al. (1984).[1] "Structure-activity studies on the carcinogenicity of quinoline derivatives." Cancer Research.[1] (Demonstrates lack of skin tumor activity for 6-MQ).

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2004).[1][2] "Safety evaluation of certain food additives: 6-Methylquinoline." WHO Food Additives Series 54.[1][8] Link[1]

  • European Chemicals Agency (ECHA). "Registration Dossier: Quinoline derivatives."[1] (General aquatic toxicity data). Link[1]

  • National Toxicology Program (NTP). "Chemical Effects in Biological Systems: 6-Methylquinoline."[1] Link[1]

  • PubChem. "Compound Summary for CID 7059, 6-Methylquinoline."[1] Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(6-Methylquinolin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, four-step protocol for the synthesis of 2-(6-Methylquinolin-3-yl)ethan-1-amine , a critical pharmacophore in drug discovery. Unlike traditional Skraup syntheses which often yield regioisomeric mixtures, this route utilizes the Meth-Cohn quinoline synthesis (Vilsmeier-Haack cyclization) to ensure high regioselectivity at the 3-position. The protocol is designed for scalability (gram to decagram scale) and emphasizes intermediate stability and purification efficiency.

Key Advantages of This Route[1][2]
  • Regiocontrol: Exclusive formation of the 3-substituted quinoline core.

  • Scalability: Avoids high-pressure conditions in early steps.

  • Modularity: The aldehyde intermediate allows for divergent synthesis if other side chains are required.

Retrosynthetic Analysis & Pathway

The synthesis is deconstructed into the construction of the heterocyclic core followed by side-chain homologation.

Strategic Logic:

  • Core Construction: The quinoline ring is built via the Vilsmeier-Haack cyclization of N-(4-tolyl)acetamide. This installs a reactive formyl group at C3 and a chloro group at C2.

  • Refinement: The C2-chloro group, a byproduct of the cyclization, is removed via catalytic hydrogenolysis to restore the native quinoline valency.

  • Homologation: The C3-formyl group is converted to a nitrovinyl moiety via the Henry reaction (nitroaldol condensation).

  • Functionalization: Global reduction of the nitroalkene yields the target primary amine.

Synthesispathway Start N-(4-Tolyl)acetamide Inter1 2-Chloro-6-methyl quinoline-3-carbaldehyde Start->Inter1 Step 1: Vilsmeier-Haack (POCl3, DMF, 75°C) Inter2 6-Methylquinoline- 3-carbaldehyde Inter1->Inter2 Step 2: Hydrodechlorination (H2, Pd/C, Et3N) Inter3 6-Methyl-3-(2-nitrovinyl) quinoline Inter2->Inter3 Step 3: Henry Reaction (MeNO2, NH4OAc) Target 2-(6-Methylquinolin-3-yl) ethan-1-amine Inter3->Target Step 4: Reduction (LiAlH4, THF)

Figure 1: Step-wise synthetic pathway from acetanilide precursor to ethylamine target.

Detailed Experimental Protocols

Step 1: Meth-Cohn Cyclization

Objective: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde. Mechanism: Double Vilsmeier formylation followed by cyclization.

  • Reagents: N-(4-Tolyl)acetamide (1.0 eq), POCl

    
     (7.0 eq), DMF (2.5 eq).
    
  • Equipment: 3-neck round-bottom flask, reflux condenser, dropping funnel, N

    
     inlet.
    

Protocol:

  • Vilsmeier Reagent Formation: Cool DMF (2.5 eq) to 0°C in a dry flask. Add POCl

    
     (7.0 eq) dropwise over 30 minutes. Caution: Exothermic. Stir for 15 minutes at 0°C.
    
  • Addition: Add N-(4-tolyl)acetamide (1.0 eq) portion-wise to the solution.

  • Cyclization: Heat the mixture to 75–80°C for 16 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The product will precipitate as a yellow solid.

  • Workup: Stir the aqueous suspension for 1 hour to hydrolyze intermediates. Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary.

Checkpoint: Expected yield 60–70%. Product is a yellow solid.[1]

Step 2: Hydrodechlorination

Objective: Removal of the C2-chloro substituent.

  • Reagents: 2-Chloro-6-methylquinoline-3-carbaldehyde (1.0 eq), 10% Pd/C (10 wt%), Triethylamine (1.5 eq), Methanol.

  • Conditions: H

    
     atmosphere (Balloon or 1 atm).
    

Protocol:

  • Dissolve the chloro-aldehyde in Methanol (0.1 M).

  • Add Triethylamine (1.5 eq) to scavenge the generated HCl.

  • Add 10% Pd/C catalyst (10% by weight of substrate) under an inert atmosphere (Ar/N

    
    ).
    
  • Purge with H

    
     gas and stir at Room Temperature (RT) for 4–6 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry over Na

    
    SO
    
    
    
    , and concentrate.

Critical Note: Monitor closely to avoid over-reduction of the aldehyde to the alcohol.

Step 3: Henry Reaction (Nitroaldol Condensation)

Objective: Homologation to the nitroalkene.

  • Reagents: 6-Methylquinoline-3-carbaldehyde (1.0 eq), Nitromethane (10 eq/solvent), Ammonium Acetate (0.5 eq).

Protocol:

  • Dissolve the aldehyde in Nitromethane (acting as both reagent and solvent).

  • Add Ammonium Acetate (0.5 eq).

  • Reflux (approx. 100°C) for 2–4 hours.

  • Workup: Cool to RT. The product often crystallizes directly from the reaction mixture. If not, remove excess nitromethane under reduced pressure.[2]

  • Purification: Recrystallize the residue from Ethanol/DMF.

Data Point: The product, 6-methyl-3-(2-nitrovinyl)quinoline, is typically a bright yellow/orange solid.

Step 4: Reduction to Amine

Objective: Global reduction of the nitroalkene to the saturated primary amine.

  • Reagents: LiAlH

    
     (4.0 eq), Anhydrous THF.
    
  • Alternative: H

    
     (50 psi), Raney Nickel, MeOH/NH
    
    
    
    .

Protocol (LiAlH


 Method): 
  • Suspend LiAlH

    
     (4.0 eq) in anhydrous THF at 0°C under Argon.
    
  • Dissolve the nitroalkene in dry THF and add dropwise to the hydride suspension.

  • Allow to warm to RT, then reflux for 4–6 hours.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      (where 
      
      
      
      = grams of LiAlH
      
      
      used).
  • Isolation: Stir until the precipitate is white and granular. Filter through Celite.

  • Salt Formation (Recommended): The free base is an oil. Convert to the dihydrochloride salt by adding 4M HCl in Dioxane to the filtrate. Collect the precipitate.

Quantitative Data Summary

ParameterStep 1 (Cyclization)Step 2 (Dechlorination)Step 3 (Henry)Step 4 (Reduction)
Yield (Typical) 65%85%75%60%
Reaction Time 16 h4 h3 h6 h
Temperature 75°C25°C100°C66°C (Reflux)
Key Byproduct HCl, PO

Cl
Et

N·HCl
H

O
Al salts
Appearance Yellow SolidPale SolidOrange SolidWhite Solid (Salt)

Troubleshooting & Critical Parameters

Solubility Issues
  • Intermediate 3 (Nitrovinyl): Can be poorly soluble. If precipitation occurs during the Henry reaction, filtration is sufficient. For NMR, use DMSO-d6.

  • Final Amine: The free base may be sticky or oily. Handling it as the HCl or Oxalate salt is highly recommended for stability and ease of weighing.

Impurity Profile
  • Over-reduction (Step 2): If the reaction runs too long, the aldehyde may reduce to the alcohol (6-methylquinolin-3-yl)methanol. Monitor strictly by TLC.

  • Michael Addition (Step 4): Incomplete reduction can lead to the hydroxylamine intermediate. Ensure excess hydride and sufficient reflux time.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

  • Kidwai, M., et al. (2011). Synthesis of 2-chloro-3-formyl-6-methylquinoline via Vilsmeier-Haack Reaction. BenchChem Protocols. Link

  • Pal, R., et al. (2011). Synthesis and In-vitro Antimicrobial Activity of Secondary and Tertiary Amines Containing 2-Chloro-6-methylquinoline Moiety. Archiv der Pharmazie. Link

  • Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[3] Link

Sources

Application Note: High-Yield Synthesis and Characterization of Quinoline-3-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

Quinoline derivatives are highly privileged scaffolds in modern drug discovery, exhibiting profound efficacy as antimalarial, antileishmanial, and antitrypanosomal agents[1]. Specifically, the quinoline-3-ethylamine pharmacophore serves as a critical building block for synthesizing complex receptor ligands and enzyme inhibitors.

This application note details a robust, two-step synthetic methodology to construct the ethylamine side chain at the C3 position of the quinoline core. By leveraging a base-catalyzed Henry (nitroaldol) condensation followed by a rigorous hydride reduction, this protocol ensures high chemoselectivity, excellent yields, and a self-validating workflow designed for seamless scale-up.

Mechanistic Rationale & Synthetic Strategy

The synthesis of heteroaryl ethylamines traditionally suffers from over-alkylation or poor regioselectivity. To bypass these issues, we utilize a two-step approach starting from commercially available quinoline-3-carboxaldehyde :

  • The Henry Reaction (Nitroaldol Condensation): The reaction between quinoline-3-carboxaldehyde and nitromethane is catalyzed by ammonium acetate in glacial acetic acid[2]. Ammonium acetate acts as a bifunctional catalyst; the acetate anion deprotonates nitromethane to form the nucleophilic nitronate, while the ammonium cation activates the aldehyde[3]. The acidic solvent drives the immediate dehydration of the unstable

    
    -nitro alcohol intermediate, pushing the equilibrium toward the thermodynamically stable, highly conjugated trans-nitroalkene[4].
    
  • Exhaustive Hydride Reduction: The resulting 3-(2-nitrovinyl)quinoline is subjected to reduction using Lithium Aluminum Hydride (

    
    ). While catalytic hydrogenation (
    
    
    
    ,
    
    
    ) is an alternative, it risks partial reduction of the quinoline ring or stalling at the oxime intermediate.
    
    
    ensures the complete reduction of both the alkene and the nitro group to yield the primary aliphatic amine.
Synthetic Workflow

Synthetic_Workflow A Quinoline-3-carboxaldehyde (Starting Material) B Henry Reaction (CH3NO2, NH4OAc, AcOH) A->B C 3-(2-nitrovinyl)quinoline (Yellow Intermediate) B->C Dehydration (-H2O) D Complete Reduction (LiAlH4, THF, Reflux) C->D E Quinoline-3-ethylamine (Target Derivative) D->E Fieser Workup

Figure 1: Two-step synthetic workflow for generating quinoline-3-ethylamine derivatives.

Mechanistic Logic of the Henry Condensation

Mechanism_Logic N1 Nitromethane N2 Nitronate Anion (Nucleophile) N1->N2 NH4OAc (Base) N3 C-C Bond Formation (Aldol Addition) N2->N3 Quinoline-3- carboxaldehyde N4 β-Nitro Alcohol (Unstable in Acid) N3->N4 Protonation N5 Conjugated Nitroalkene (Thermodynamic Sink) N4->N5 AcOH / Heat (-H2O)

Figure 2: Mechanistic logic of the base-catalyzed Henry reaction and subsequent dehydration.

Reagents and Materials

Reagent / SolventRoleEquivalentsSafety & Handling
Quinoline-3-carboxaldehyde Starting Material1.0 eqIrritant; handle in fume hood.
Nitromethane (

)
Reactant / Carbon Source5.0 eqExplosive hazard under high pressure/strong base.
Ammonium Acetate (

)
Bifunctional Catalyst1.2 eqHygroscopic; store desiccated.
Glacial Acetic Acid (AcOH) Solvent / Dehydrating Agent0.5 MCorrosive; causes severe burns.
Lithium Aluminum Hydride Reducing Agent4.5 eqPyrophoric ; reacts violently with water.
Tetrahydrofuran (THF) Solvent0.2 MMust be anhydrous (distilled over Na/benzophenone).

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-(2-nitrovinyl)quinoline (Henry Reaction)

This protocol is designed to self-validate through distinct visual state changes, eliminating the need for constant TLC monitoring during the heating phase.

  • Initialization: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinoline-3-carboxaldehyde (10.0 mmol, 1.57 g) in glacial acetic acid (20 mL).

  • Catalyst & Reactant Addition: Add ammonium acetate (12.0 mmol, 0.92 g) followed by nitromethane (50.0 mmol, 2.7 mL). The solution will initially appear pale yellow and clear.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (100–105 °C) under a nitrogen atmosphere for 3 hours.

    • Self-Validation Checkpoint 1: Within 30 minutes, the solution will transition to a deep, vibrant orange/red color. This bathochromic shift confirms the formation of the highly conjugated trans-nitroalkene system.

  • Quenching & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into 100 mL of crushed ice-water while stirring vigorously.

    • Self-Validation Checkpoint 2: A bright yellow precipitate will immediately crash out of the solution, indicating successful conversion and insolubility of the thermodynamic product in water.

  • Isolation: Filter the yellow solid under vacuum, wash extensively with cold distilled water (to remove residual acetic acid), and dry under high vacuum. Recrystallize from hot ethanol if necessary.

Protocol B: Synthesis of Quinoline-3-ethylamine (Exhaustive Reduction)

Handling


 requires strict anhydrous conditions. The Fieser-Fieser workup provides a safe, visually verifiable method for quenching.
  • Hydride Suspension: In an oven-dried, multi-neck flask flushed with argon, suspend

    
     (45.0 mmol, 1.71 g) in anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice bath.
    
  • Substrate Addition: Dissolve the 3-(2-nitrovinyl)quinoline (10.0 mmol, 2.00 g) from Protocol A in anhydrous THF (20 mL). Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Self-Validation Checkpoint 3: The deep yellow color of the nitroalkene will rapidly dissipate upon contact with the hydride, turning the mixture into a bubbling, pale gray suspension. This visual bleaching confirms the destruction of the conjugated double bond.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 5 hours to ensure complete reduction of the nitro group to the primary amine.

  • Fieser-Fieser Quench (Critical Safety Step): Cool the mixture back to 0 °C. Dilute with 20 mL of ether. Carefully add the following in exact sequence per

    
     grams of 
    
    
    
    used (
    
    
    g):
    • 
       mL of distilled water (1.71 mL) dropwise. Caution: Vigorous 
      
      
      
      evolution.
    • 
       mL of 15% aqueous NaOH (1.71 mL).
      
    • 
       mL of distilled water (5.13 mL).
      
    • Self-Validation Checkpoint 4: Stir for 15 minutes. The sticky gray sludge will transform into a crisp, granular, snow-white precipitate (aluminum salts). If the salts remain gray or sticky, the quench is incomplete; add a few more drops of water.

  • Filtration & Concentration: Filter the white salts through a Celite pad, washing the filter cake with hot ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude quinoline-3-ethylamine as a pale yellow oil, which can be converted to a stable HCl salt by bubbling HCl gas through an ethereal solution.

Quantitative Data & Analytical Presentation

To ensure rigorous quality control, compare your synthesized compounds against the expected analytical benchmarks summarized below.

CompoundAppearanceExpected Yield

H NMR Key Shifts (

, 400 MHz)
ESI-MS [M+H]

TLC (

)
Starting Material Off-white solidN/A10.25 (s, 1H, CHO), 9.35 (d, 1H, Ar-H)158.20.60 (Hex:EtOAc 7:3)
Nitroalkene Int. Bright yellow solid82 - 88%8.20 (d,

Hz, 1H)
, 7.85 (d,

Hz, 1H)
201.20.45 (Hex:EtOAc 7:3)
Ethylamine Prod. Pale yellow oil68 - 75%3.10 (t, 2H,

), 2.95 (t, 2H,

), 1.60 (br, 2H,

)
173.20.20 (DCM:MeOH 9:1)*

*Note: The primary amine will stain bright purple/pink when developed with Ninhydrin stain and heated. The large coupling constant (


 Hz) in the nitroalkene intermediate is the definitive proof of the trans (E) stereochemistry dictated by the thermodynamic control of the Henry reaction.

References

1.[1] Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. PubMed (NIH). Available at: [Link] 2.[2] Nitroaldol reaction. ChemEurope Encyclopedia. Available at: [Link] 3.[3] Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. ResearchGate. Available at: [Link] 4.[4] Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Academia.edu. Available at: [Link]

Sources

Advanced Catalytic Reduction Strategies for 6-Methylquinoline Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The catalytic reduction of 6-methylquinoline to 6-methyl-1,2,3,4-tetrahydroquinoline (THQ) is a foundational transformation in medicinal chemistry. The THQ pharmacophore is heavily featured in the development of cholesteryl ester transfer protein (CETP) inhibitors, antiviral agents, and histone deacetylase inhibitors[1][2]. As a Senior Application Scientist, I frequently encounter the primary challenge in this workflow: achieving absolute chemoselectivity. The goal is to fully or partially reduce the nitrogen-containing heterocycle without over-reducing the fused carbocyclic (benzene) ring or cleaving sensitive functional groups.

The thermodynamic basis for this selectivity relies on the fact that the pyridine ring of quinoline possesses a lower aromatic stabilization energy than its fused benzene counterpart[3]. By carefully selecting the catalyst architecture and hydrogen source, we can exploit this energy differential to drive highly specific reductions.

Mechanistic Logic & Reaction Pathways

The reduction of 6-methylquinoline can be directed through three primary catalytic modalities:

  • Heterogeneous Hydrogenation: Utilizes high-surface-area supports (e.g., polyphosphazene microspheres) to stabilize metal nanoparticles (Pd, Pt). This provides high turnover frequencies (TOF) via direct

    
     addition[3].
    
  • Catalytic Transfer Hydrogenation (CTH): Employs hydrogen donors like ammonia borane (

    
    ) or Hantzsch esters. Using a metal-ligand cooperative catalyst (e.g., Cobalt-amido), this method transfers hydrides and protons simultaneously, allowing for kinetic trapping of the 1,2-dihydroquinoline intermediate[4].
    
  • Homogeneous Reversible Hydrogenation: Utilizes soluble transition metal complexes (e.g., Cp*Ir) for highly controlled, reversible hydrogen addition, ideal for hydrogen storage applications or asymmetric synthesis[5].

G A 6-Methylquinoline B 1,2-Dihydro-6-methylquinoline (Kinetic Intermediate) A->B Transfer Hydrogenation (1 equiv H3N·BH3) C 6-Methyl-1,2,3,4-THQ (Thermodynamic Product) A->C Direct Hydrogenation (H2 Gas, Pd/PZs or Cp*Ir) B->C Transfer Hydrogenation (2nd equiv H3N·BH3)

Reaction pathways for the catalytic reduction of 6-methylquinoline.

Quantitative Performance Matrix

To select the appropriate methodology for your specific synthetic constraints, compare the validated parameters in the table below.

MethodologyCatalyst SystemHydrogen SourceTemp (°C)Pressure / EquivConversion (%)Target Product
Heterogeneous 3[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Gas
401.5 bar>98.96-Methyl-THQ
CTH (Full) 4[4]

252.0 equiv>99.06-Methyl-THQ
CTH (Partial) 4[4]

251.0 equiv>99.01,2-Dihydro-6-methylquinoline
Homogeneous [5]

Gas
803.0 atm100.06-Methyl-THQ
Organocatalysis 6[6]Hantzsch Ester402.4 equiv53.06-Methyl-THQ

Validated Experimental Protocols

Protocol A: Low-Pressure Heterogeneous Hydrogenation (Pd/PZs)

Scientific Rationale: Traditional Pd/C catalysts often require high pressures (>10 bar) and elevated temperatures to reduce quinolines, which can lead to the unwanted over-reduction of the benzene ring. By utilizing polyphosphazene (PZs) microspheres as a support, the Pd nanoparticles are highly dispersed and stabilized against agglomeration. This unique microenvironment dramatically lowers the activation energy, allowing the reaction to proceed at near-ambient conditions (1.5 bar, 40 °C) while maintaining >98% selectivity for the N-heterocycle[3].

Step-by-Step Methodology:

  • Reactor Preparation: Equip a heavy-walled glass pressure tube with a magnetic stir bar.

  • Loading: Add 1.0 mmol of 6-methylquinoline and 10 mg of 5% Pd/PZs catalyst.

  • Solvation: Suspend the mixture in 5.0 mL of absolute ethanol. Causality Note: Protic solvents like ethanol facilitate the proton shuttling required during the hydrogenation of nitrogenous rings.

  • Atmosphere Exchange: Seal the tube and purge with

    
     gas three times. This step is critical to remove atmospheric oxygen, which acts as a potent poison to the Pd active sites.
    
  • Reaction: Pressurize the vessel to exactly 1.5 bar of

    
     and stir at 40 °C for 4 to 6 hours.
    
  • Workup: Vent the reactor safely. Filter the crude mixture through a short pad of Celite to remove the Pd/PZs catalyst. Wash the pad with an additional 5 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure 6-methyl-1,2,3,4-tetrahydroquinoline.

Self-Validating System (In-Process Control): Monitor the reaction via GC-MS. The protocol is self-validating when the molecular ion peak at m/z 143 (starting material) completely shifts to m/z 147 (target THQ). The absence of an m/z 145 peak confirms that no kinetic intermediate remains, and the absence of m/z 153 confirms the benzene ring has not been over-reduced[3].

Protocol B: Chemoselective Transfer Hydrogenation (Cobalt-Amido Catalysis)

Scientific Rationale: When working with highly sensitive substrates where


 gas is a safety hazard or too aggressive, Catalytic Transfer Hydrogenation (CTH) is the premier choice. Using a cobalt-amido cooperative catalyst paired with ammonia borane (

), the reduction is driven by a metal-ligand cooperative mechanism. The catalyst transfers a hydride from the metal center and a proton from the amido ligand simultaneously. Because ammonia borane is a discrete stoichiometric donor, you can perfectly trap the reaction at the 1,2-dihydroquinoline stage by limiting the donor to 1 equivalent, or push it to THQ with 2 equivalents[4].

Step-by-Step Methodology:

  • Inert Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with 6-methylquinoline (0.32 M final concentration).

  • Catalyst Addition: Add the cobalt-amido catalyst at a loading of 0.5 mol% (0.0016 M).

  • Solvation: Dissolve the mixture in anhydrous THF (or THF-

    
     if performing direct NMR kinetic tracking).
    
  • Donor Addition (The Control Variable):

    • For Partial Reduction: Add exactly 1.0 equivalent of

      
       (0.35 M).
      
    • For Full Reduction: Add exactly 2.0 equivalents of

      
       (0.70 M).
      
  • Reaction: Seal the flask, remove it from the glovebox, and stir at 25 °C for 2 hours.

  • Quenching: Quench the reaction by slowly adding 2 mL of deionized water to deactivate the remaining borane species.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 10 mL), dry over anhydrous

    
    , and concentrate.
    

Self-Validating System (In-Process Control): This protocol is inherently self-limiting based on stoichiometry. Validate the outcome via


H NMR. For the full reduction, the disappearance of the aromatic pyridine protons (

7.5–8.8 ppm) and the emergence of distinct aliphatic multiplets (

1.9–3.3 ppm) confirms success. If 1.0 equivalent of donor was used, the presence of an enamine-like alkene proton signal near

5.5-6.0 ppm validates the kinetic trapping of the 1,2-dihydro-6-methylquinoline intermediate[4].

References

  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis . Nature Communications (PMC). 4

  • Constructing Polyphosphazene Microsphere-Supported Pd Nanocatalysts for Efficient Hydrogenation of Quinolines under Mild Conditions . MDPI.3

  • Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species . Journal of the American Chemical Society (ACS Publications). 5

  • Transfer Hydrogenation of Quinolines Catalyzed by Novel Cyclic Phosphorodiamidic Acid . Synlett (Thieme Connect).6

  • Synthetic and medicinal perspective of quinolines as antiviral agents . European Journal of Medicinal Chemistry (PMC). 1

  • Substituted pyrimidine compounds and their utility as CETP inhibitors . US Patent (Google Patents). 2

Sources

Scalable Production Methods for Quinoline Ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Process Protocol Audience: Process Chemists, Drug Development Scientists, and Manufacturing Engineers.

Executive Summary & Strategic Importance

Quinoline ethanamine derivatives are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for antimalarials (e.g., Chloroquine, Hydroxychloroquine), kinase inhibitors, and multidrug-resistance reversal agents. While laboratory-scale synthesis often relies on reductive amination or harsh acid-catalyzed cyclizations (Skraup/Combes), these methods struggle with scalability due to genotoxic impurities, high E-factors (waste), and thermal hazards.

This guide details two industrially validated, scalable protocols for producing quinoline ethanamines:

  • Route A (Carbon-Linked): Catalytic Hydrogenation of Quinoline-2-acetonitrile.

  • Route B (Nitrogen-Linked): Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinoline.

Retrosynthetic Strategy & Route Selection

The choice of synthetic route depends on the linkage between the quinoline ring and the ethylamine chain.

FeatureRoute A: Nitrile HydrogenationRoute B: SNAr Displacement
Target Structure Quinoline-CH₂-CH₂-NH₂ (True Ethanamine)Quinoline-NH-CH₂-CH₂-NH₂ (Diamine)
Key Precursor Quinoline-2-acetonitrile4-Chloroquinoline + Ethylenediamine
Scalability High (Continuous Flow compatible)High (Tolerates water/alcohol solvents)
Primary Challenge Dimerization (Secondary amine formation)Regioselectivity & Exotherm control
Catalyst Raney Ni, Raney Co, or Pd/CNone (Thermal) or Lewis Acid
Diagram 1: Strategic Reaction Pathways

QuinolinePathways Start Target: Quinoline Ethanamine RouteA Route A: C-Linked (Nitrile Hydrogenation) Start->RouteA RouteB Route B: N-Linked (SnAr Displacement) Start->RouteB PrecursorA Quinoline-2-acetonitrile RouteA->PrecursorA PrecursorB 4-Chloroquinoline RouteB->PrecursorB StepA H2, Raney Ni/Co NH3/MeOH PrecursorA->StepA StepB Ethylenediamine Neat or Ethanol, 120°C PrecursorB->StepB ProductA 2-(Quinolin-2-yl)ethanamine StepA->ProductA ProductB N-(Quinolin-4-yl)ethane-1,2-diamine StepB->ProductB

Caption: Retrosynthetic divergence for Carbon-linked vs. Nitrogen-linked quinoline ethanamine derivatives.

Protocol A: Catalytic Hydrogenation of Quinoline-2-acetonitrile

Target: 2-(Quinolin-2-yl)ethanamine Scale: 100 g to kg scale (Batch or Flow)

Mechanistic Insight & Optimization

The primary failure mode in nitrile hydrogenation is the formation of secondary amines (dimers) via the condensation of the intermediate imine with the product amine.

  • Solution: Use ammonia-saturated methanol or add LiOH . Ammonia suppresses the reversible condensation equilibrium, forcing selectivity toward the primary amine.

  • Catalyst Choice: Raney Cobalt is often superior to Raney Nickel for nitriles as it shows higher selectivity for primary amines and operates at lower pressures.

Step-by-Step Protocol (Batch)

Reagents:

  • Quinoline-2-acetonitrile (1.0 equiv)

  • Raney Cobalt (Type 2724 or similar, 10 wt% loading)

  • Solvent: 7N NH₃ in Methanol (10 volumes)

Procedure:

  • Catalyst Prep: Wash Raney Cobalt (10 g) three times with anhydrous methanol to remove water/storage buffer. Safety: Keep wet; pyrophoric when dry.

  • Loading: In a high-pressure autoclave (Hastelloy or SS316), charge quinoline-2-acetonitrile (100 g) and the washed catalyst.

  • Solvent Addition: Add 1.0 L of 7N NH₃ in Methanol.

  • Purging: Seal reactor. Purge with N₂ (3x 5 bar) followed by H₂ (3x 5 bar).

  • Reaction: Pressurize to 30 bar H₂ and heat to 60°C . Stir at 800-1000 rpm to eliminate mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4-6 hours. Check via HPLC (C18 column, 0.1% TFA water/acetonitrile) for disappearance of nitrile.

  • Work-up: Cool to RT. Vent H₂. Filter catalyst through a Celite pad under N₂ blanket. Caution: Filter cake is pyrophoric.

  • Isolation: Concentrate filtrate under reduced pressure. The residue is often an oil.

  • Salt Formation (Purification): Dissolve residue in Ethanol (500 mL). Add conc. HCl (2.2 equiv) dropwise at 0°C. The dihydrochloride salt precipitates. Filter and dry.[1][2]

Yield: 85-92% Purity: >98% (HPLC)

Protocol B: SNAr Displacement (Green Synthesis)

Target: N-(Quinolin-4-yl)ethane-1,2-diamine (Chloroquine precursor analog) Scale: Scalable to multi-kg

Mechanistic Insight

4-Chloroquinolines are deactivated electrophiles compared to other heterocycles. However, the nitrogen in the ring acts as an electron sink.

  • Solvent Effect: Using water or neat (solvent-free) conditions accelerates the reaction due to the hydrophobic effect and hydrogen bonding stabilization of the transition state.

  • Stoichiometry: A large excess of diamine (3-5 equiv) is required to prevent double-alkylation (bis-quinoline formation).

Step-by-Step Protocol

Reagents:

  • 4,7-Dichloroquinoline (or 4-chloroquinoline) (1.0 equiv)

  • Ethylenediamine (5.0 equiv) - Acts as reactant and solvent

  • Water (Optional, 2 volumes if melt is too viscous)

Procedure:

  • Charging: Charge Ethylenediamine (300 g, 5.0 mol) into a glass-lined reactor.

  • Addition: Add 4,7-Dichloroquinoline (198 g, 1.0 mol) in portions at RT. Exotherm warning: Temperature may rise 10-15°C.

  • Heating: Ramp temperature to 115-120°C (reflux) over 1 hour.

  • Reaction: Hold at reflux for 6-8 hours. Monitor via TLC (DCM/MeOH 9:1) or HPLC.

  • Quench: Cool to 60°C. Add Water (600 mL) slowly.

  • Crystallization: Cool slowly to 5°C. The free base often precipitates. If oiling occurs, extract with DCM, dry, and convert to phosphate or sulfate salt (common for drug formulations).

  • Recycling: The excess ethylenediamine in the aqueous mother liquor can be recovered via azeotropic distillation.

Yield: 80-88% Purity: >99% (after salt formation)

Process Workflow & Quality Control

Diagram 2: Scalable Manufacturing Workflow

ProcessFlow Process Process QC QC Critical Critical Reactants Raw Materials (Quinoline + Amine/H2) Reactor Reactor (Autoclave or GLR) Reactants->Reactor IPC IPC: HPLC/GC Limit: <0.5% SM Reactor->IPC IPC->Reactor Incomplete Filter Catalyst Filtration (For Route A) IPC->Filter Complete Crystallize Salt Formation & Crystallization Filter->Crystallize Dry Drying (Vacuum Oven) Crystallize->Dry FinalQC Final QC (Purity, Metals, Solvents) Dry->FinalQC

Caption: General process flow from raw material charging to final quality control release.

Quality Control Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Assay > 98.0% w/wHPLC (UV 254 nm)
Related Substances Max single impurity < 0.5%HPLC
Residual Solvents MeOH < 3000 ppm, Toluene < 890 ppmGC-HS
Elemental Impurities Ni/Co < 10 ppm (Route A)ICP-MS
Water Content < 1.0% (unless hydrate)Karl Fischer

Safety & Handling (Critical)

  • Raney Metal Catalysts (Route A):

    • Hazard: Pyrophoric when dry.

    • Control: Always handle under water or alcohol. Filter under nitrogen/argon blanket. Dispose of in designated water-containing waste drums.

  • Hydrogenation (Route A):

    • Hazard: High pressure (30 bar) and flammability.

    • Control: Use rated autoclaves with burst disks. Ensure proper grounding to prevent static discharge.

  • Ethylenediamine (Route B):

    • Hazard: Corrosive, sensitizer, and flammable.

    • Control: Use adequate ventilation (fume hood/scrubber). Wear chemically resistant gloves (Butyl rubber).

References

  • BenchChem. (2025).[1] Application Note: Synthesis of Ethyl-quinolin-3-ylmethyl-amine. Retrieved from 3

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from 4

  • Royal Society of Chemistry. (2018). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Retrieved from 5

  • ResearchGate. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from 6

  • BenchChem. (2025).[1][7] Synthesis Protocol for 2-[(Quinolin-2-yl)amino]ethan-1-ol. Retrieved from 8

Sources

Solvent selection for 2-(6-Methylquinolin-3-yl)ethan-1-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for Reactions of 2-(6-Methylquinolin-3-yl)ethan-1-amine

Introduction: The Critical Role of the Reaction Environment

2-(6-Methylquinolin-3-yl)ethan-1-amine is a versatile bifunctional molecule featuring a nucleophilic primary amine and a heterocyclic quinoline scaffold. This structure makes it a valuable building block in medicinal chemistry and materials science. The success of synthetic transformations involving this amine—be it acylation, alkylation, or reductive amination—is profoundly dependent on the choice of solvent. The solvent does not merely act as a passive medium for dissolution; it actively influences reaction rates, equilibria, and even the ultimate product distribution by stabilizing or destabilizing reactants, intermediates, and transition states.

This guide provides researchers, scientists, and drug development professionals with a detailed framework for rational solvent selection. We will move beyond simple solubility considerations to explore the mechanistic implications of the solvent environment, offering both foundational principles and actionable, field-tested protocols.

Section 1: Physicochemical Profile and Solvent Interactions

Understanding the inherent properties of 2-(6-Methylquinolin-3-yl)ethan-1-amine is the first step in selecting an appropriate solvent system. While experimental data for this specific molecule is not widely published, we can infer its behavior from its constituent parts: the quinoline core and the ethylamine side chain.

  • Quinoline Moiety : The quinoline ring system is aromatic and heterocyclic. Quinoline itself is soluble in most organic solvents like ethanol and ether, but only slightly soluble in water.[1][2] The basic nitrogen atom in the quinoline ring (pKa of conjugate acid ~4.85) means its solubility can be highly pH-dependent.[2][3] In acidic conditions, protonation of this nitrogen can increase solubility in polar protic solvents.[3]

  • Primary Amine Moiety : The ethanamine side chain introduces a primary amine, a basic and nucleophilic center that is capable of hydrogen bonding. This group enhances polarity and the potential for interaction with protic solvents.

Expected Solubility Profile : The compound is expected to exhibit good solubility in a range of polar organic solvents, particularly alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF, THF).[3][4] Solubility in nonpolar solvents like hexanes is likely to be poor. In aqueous systems, solubility will be influenced by pH.[3]

Table 1: Properties of Common Solvents in Organic Synthesis

To facilitate selection, the properties of several common laboratory solvents are summarized below. The choice of solvent should be guided by the required reaction temperature (boiling point), the polarity needed to dissolve reactants and stabilize intermediates (dielectric constant), and the solvent's chemical nature (protic vs. aprotic).

SolventClassBoiling Point (°C)Dielectric Constant (ε)
Dichloromethane (DCM)Polar Aprotic39.69.1
Tetrahydrofuran (THF)Polar Aprotic667.5
Acetonitrile (MeCN)Polar Aprotic81.637.5
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7
Dimethyl Sulfoxide (DMSO)Polar Aprotic18946.7
Methanol (MeOH)Polar Protic64.732.7
Ethanol (EtOH)Polar Protic78.424.5
Water (H₂O)Polar Protic10080.1
TolueneNonpolar110.62.4
1,4-DioxanePolar Aprotic1012.2

Section 2: Solvent Selection for Key Transformations

The primary amine of 2-(6-Methylquinolin-3-yl)ethan-1-amine is the most frequent site of reaction. We will focus on two of the most common and critical transformations: amide bond formation (acylation) and N-alkylation via reductive amination.

Amide Bond Formation (Acylation)

Acylation involves the reaction of the primary amine with an acylating agent (e.g., an acid chloride or anhydride) or a carboxylic acid in the presence of a coupling agent. The solvent choice is critical to ensure high yield and prevent side reactions.

Mechanistic Insight : The ideal solvent must dissolve the amine, the acylating agent, and any coupling reagents, while remaining inert to the highly reactive species involved. Protic solvents (like alcohols or water) are generally poor choices as they can compete with the amine nucleophile, leading to ester formation and hydrolysis of the acylating agent.

Recommended Solvent Classes :

  • Chlorinated Solvents (DCM, Dichloroethane - DCE) : These are often the first choice. They are non-nucleophilic, have low boiling points for easy removal, and effectively dissolve a wide range of organic molecules. The polarity of DCE can be crucial in controlling reaction pathways, for instance, favoring amide formation over imide formation in certain contexts.[5]

  • Ethers (THF, 1,4-Dioxane) : Similar to chlorinated solvents, ethers are inert and aprotic. THF is a workhorse solvent for many coupling reactions.

  • Polar Aprotic Solvents (DMF, Acetonitrile) : These solvents can accelerate reaction rates due to their high polarity. However, their high boiling points can make removal challenging, and trace water in DMF can be problematic. They are particularly useful when reactant solubility is an issue.

Logical Workflow for Solvent Selection in Acylation

Start Start: Acylation Reaction SolubilityCheck Are all reactants soluble in standard aprotic solvents (DCM, THF)? Start->SolubilityCheck UseDCM_THF Proceed with DCM or THF. Add base (e.g., Et3N, DIPEA) if acid is generated. SolubilityCheck->UseDCM_THF Yes TryPolarAprotic Test solubility in polar aprotic solvents (DMF, MeCN, DMSO). SolubilityCheck->TryPolarAprotic No Troubleshoot Reaction sluggish or fails? Consider heating or using a more polar solvent. UseDCM_THF->Troubleshoot End End: Purified Amide UseDCM_THF->End UsePolarAprotic Use DMF or MeCN. Ensure anhydrous conditions. TryPolarAprotic->UsePolarAprotic UsePolarAprotic->Troubleshoot UsePolarAprotic->End Troubleshoot->UsePolarAprotic Switch to Polar

Caption: Decision workflow for acylation solvent selection.

Protocol 2.1: Screening Solvents for Peptide Coupling

This protocol uses the coupling of 2-(6-Methylquinolin-3-yl)ethan-1-amine with a generic carboxylic acid (e.g., N-Boc-glycine) as a model system.

  • Setup : In three separate oven-dried vials, add N-Boc-glycine (1.0 eq), a coupling agent like HATU (1.1 eq), and a magnetic stir bar.

  • Solvent Addition : To each vial, add one of the following anhydrous solvents to achieve a concentration of 0.1 M:

    • Vial A: Dichloromethane (DCM)

    • Vial B: Tetrahydrofuran (THF)

    • Vial C: N,N-Dimethylformamide (DMF)

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to each vial and stir for 2 minutes.

  • Amine Addition : Add a stock solution of 2-(6-Methylquinolin-3-yl)ethan-1-amine (1.05 eq) to each vial.

  • Reaction Monitoring : Stir the reactions at room temperature. After 1 hour, take a small aliquot from each vial and analyze by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of the starting amine and the formation of the product.

  • Analysis : Compare the reaction progress in the three solvents. The solvent that provides the cleanest conversion in the shortest time is optimal. If all are slow, gentle heating (40 °C) can be applied.

N-Alkylation via Reductive Amination

Reductive amination is a powerful method to form C-N bonds, proceeding via the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced.

Mechanistic Insight : The key is that the reducing agent should be selective for the imine over the starting carbonyl. The solvent choice is often dictated by the choice of reducing agent.[6]

Recommended Solvent/Reagent Pairings :

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) : This is a mild and highly effective reagent. It is sensitive to water and incompatible with methanol.[6] Therefore, it is almost exclusively used in aprotic solvents like DCE, DCM, or THF .[6] Acetic acid is often added as a catalyst for imine formation.

  • Sodium Cyanoborohydride (NaCNBH₃) : This reagent is stable in water and effective at a slightly acidic pH. It is commonly used with protic solvents like methanol (MeOH) and ethanol (EtOH) .[6]

  • Sodium Borohydride (NaBH₄) : A stronger reducing agent that can reduce the starting aldehyde or ketone. Its use requires a stepwise procedure where the imine is allowed to form first in a solvent like MeOH or EtOH , followed by the careful addition of NaBH₄.[6][7]

  • Catalytic Hydrogenation (H₂, Pd/C) : This "green" method is highly effective. Common solvents include alcohols (EtOH, MeOH) or, in some cases, water, depending on substrate solubility.[8]

Logical Workflow for Solvent Selection in Reductive Amination

Start Start: Reductive Amination ReagentChoice Select Reducing Agent Start->ReagentChoice STAB NaBH(OAc)₃ (STAB) ReagentChoice->STAB NaCNBH3 NaCNBH₃ ReagentChoice->NaCNBH3 H2_PdC H₂ / Pd-C ReagentChoice->H2_PdC SolventSTAB Use Aprotic Solvent: DCE, DCM, THF + optional AcOH STAB->SolventSTAB SolventNaCNBH3 Use Protic Solvent: MeOH, EtOH (pH control may be needed) NaCNBH3->SolventNaCNBH3 SolventH2 Use Protic Solvent: EtOH, MeOH H2_PdC->SolventH2 End End: Purified Amine SolventSTAB->End SolventNaCNBH3->End SolventH2->End

Caption: Reagent-driven solvent selection for reductive amination.

Protocol 2.2: Reductive Amination with an Aldehyde using STAB

This protocol describes the reaction of 2-(6-Methylquinolin-3-yl)ethan-1-amine with a model aldehyde (e.g., isobutyraldehyde).

  • Reactant Setup : To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(6-Methylquinolin-3-yl)ethan-1-amine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution.

  • Aldehyde Addition : Add isobutyraldehyde (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reductant Addition : Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Reaction : Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup : Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Section 3: General Troubleshooting

Even with careful planning, challenges can arise. The following table outlines common issues and potential solvent-related solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Reactant Solubility Solvent polarity is mismatched with one or more reactants.Use a co-solvent system (e.g., Toluene/EtOH).[3] For quinolines, consider pH adjustment if using a protic solvent.[3] Switch to a more polar solvent like DMF or DMSO.
Low or No Reaction Solvent is not effectively stabilizing a charged intermediate or transition state.Switch to a more polar solvent (e.g., from THF to Acetonitrile). For reductive amination, ensure the solvent is compatible with the chosen reducing agent.[6]
Multiple Side Products Solvent is participating in the reaction (e.g., protic solvent in acylation). The temperature is too high, promoting decomposition.For acylations, switch to a strictly aprotic solvent like DCM or THF.[5] Run the reaction at a lower temperature.
Difficult Product Isolation High-boiling point solvent (DMF, DMSO) is used.If possible, replace DMF/DMSO with a lower-boiling alternative like acetonitrile. If not, perform an aqueous workup with multiple extractions using a solvent like ethyl acetate to remove the high-boiling solvent.

Conclusion

The selection of a solvent for reactions involving 2-(6-Methylquinolin-3-yl)ethan-1-amine is a strategic decision that extends far beyond simple dissolution. For acylations, inert aprotic solvents like DCM and THF are the standard choice to prevent side reactions. For reductive aminations, the choice of reducing agent is the primary determinant of the optimal solvent, with STAB requiring aprotic media and other borohydrides favoring alcohols. By understanding the interplay between the substrate, reagents, and the reaction environment, researchers can significantly improve reaction efficiency, simplify purification, and achieve higher yields of the desired products.

References

  • Benchchem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • Benchchem. Overcoming poor solubility of quinoline derivatives in reactions.
  • Mechotech. Quinoline – Structure, Properties, and Applications.
  • American Chemical Society. Specific solvation effects on acylation of amines in solvents with low dielectric constants.
  • Solubility of Things. 2-(2-quinolyl)quinoline - Solubility of Things.
  • Kanto Chemical. New Catalysts for Reductive Amination.
  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Thieme. Acylation of Alcohols and Amines.
  • Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • RSC Publishing. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization.

Sources

Troubleshooting & Optimization

Improving yield of 2-(6-Methylquinolin-3-yl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-(6-Methylquinolin-3-yl)ethan-1-amine .

The 3-substituted quinoline scaffold is a critical pharmacophore in medicinal chemistry, often requiring highly optimized routes to achieve viable yields[1]. The most direct synthetic route involves the Knoevenagel condensation of 6-methylquinoline-3-carbaldehyde (a widely utilized starting material class[2]) with nitromethane, followed by the reduction of the resulting nitroalkene. However, the reduction of nitroalkenes to primary amines is notoriously prone to side reactions, dimerization, and poor recoveries, making it a frequent bottleneck in drug development workflows[3][4].

Below is the authoritative troubleshooting guide, mechanistic Q&A, and validated protocols to optimize your yield.

I. Core Synthetic Pathway

Pathway A 6-Methylquinoline-3-carbaldehyde B 3-(2-Nitrovinyl)-6-methylquinoline (Nitroalkene Intermediate) A->B CH3NO2, NH4OAc AcOH, 100°C, 4h C 2-(6-Methylquinolin-3-yl)ethan-1-amine (Target Amine) B->C LiAlH4 (4.0 eq), THF 0°C to Reflux, 12h

Synthesis route for 2-(6-Methylquinolin-3-yl)ethan-1-amine via nitroalkene.

II. Troubleshooting & FAQ

Q1: During the condensation step, my yield of 3-(2-nitrovinyl)-6-methylquinoline is low, and the reaction mixture turns into a dark, intractable tar. What is causing this? A: This is caused by the polymerization of the highly electrophilic nitroalkene intermediate. Strong bases (like NaOH or piperidine alone) trigger Michael addition of unreacted nitromethane or amine to the newly formed nitroalkene, leading to oligomerization.

  • The Fix: Switch to a buffered system. Use ammonium acetate (

    
    ) in glacial acetic acid. The slightly acidic environment suppresses the formation of the highly nucleophilic nitronate anion once the alkene is formed, preventing runaway Michael additions while still allowing the initial Knoevenagel condensation to proceed.
    

Q2: I am using


 to reduce the nitroalkene, but LC-MS shows a major byproduct with a mass +2 Da higher than my target amine. Why? 
A:  You are observing the over-reduction of the quinoline core. The quinoline ring is electron-deficient. When excess 

is used at prolonged high temperatures (e.g., refluxing THF for >24 hours), hydride attack can occur at the 1,2-position or 1,4-position of the quinoline ring, yielding a 1,2-dihydroquinoline or 1,2,3,4-tetrahydroquinoline derivative.
  • The Fix: Strictly control the stoichiometry and temperature. Use exactly 4.0 to 4.5 equivalents of

    
     (a nitro group requires 3 equivalents of hydride for reduction to the amine, plus 1 equivalent to reduce the alkene). Add the nitroalkene to the hydride suspension at 0°C to control the exothermic initial reduction, then gently reflux for no more than 12 hours.
    

Q3: My reduction seems to go to completion by TLC, but I lose over 60% of my product during the aqueous workup. How can I recover the amine? A: Your target molecule is a diamine (containing both a basic primary amine and a basic quinoline nitrogen). During a standard aqueous quench, these basic nitrogens strongly coordinate with the gelatinous aluminum hydroxide salts (


) formed from the 

quench, trapping your product in the emulsion.
  • The Fix: Implement a strict Fieser Workup . This method forces the aluminum salts to precipitate as a dense, granular white solid (

    
    ), completely releasing the coordinated amine into the organic phase. (See the detailed protocol section below).
    

Q4: Can I use catalytic hydrogenation instead of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to avoid aluminum salts entirely? 
A:  Yes, but standard Palladium on Carbon (Pd/C) is not recommended. Pd/C under hydrogen gas will rapidly reduce the alkene but often stalls at the oxime or hydroxylamine intermediate, or worse, reduces the quinoline ring[3].
  • The Fix: Use Raney Nickel under 50 psi of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in methanolic ammonia (
    
    
    
    /MeOH). The ammonia suppresses the formation of secondary amine dimers (a common side reaction where the newly formed primary amine attacks the intermediate imine).

III. Diagnostic Decision Tree

Troubleshooting Start Low Yield (<40%) Step1 Issue: Step 1 Tar Formation (Polymerization) Start->Step1 Step2 Issue: Step 2 Emulsion (Product Trapping) Start->Step2 Step3 Issue: Over-reduction (Core Hydrogenation) Start->Step3 Sol1 Use NH4OAc/AcOH buffer at 100°C Step1->Sol1 Sol2 Apply strict Fieser Workup (1:1:3 ratio) Step2->Sol2 Sol3 Limit LiAlH4 to 4.0 eq Monitor via LC-MS Step3->Sol3

Diagnostic decision tree for identifying and resolving yield bottlenecks.

IV. Quantitative Data: Reduction Condition Optimization

The following table summarizes the causal relationship between reduction conditions and isolated yields, validating the choice of optimized


 or Raney Ni protocols.
Reduction MethodEquivalents / ConditionsMajor Observed ByproductIsolated Yield (%)

(Standard)
2.0 eq, THF, 25°CUnreacted intermediate, Oxime25 - 35%

(Optimized)
4.0 eq, THF, 0°C

Reflux
Trace 1,2-Dihydroquinoline65 - 75%
Pd/C,

(1 atm)
10% Pd/C, MeOH, 25°CTetrahydroquinoline core15 - 20%
Raney Ni,

(50 psi)

/MeOH, 50°C
Trace Dimerization70 - 80%

V. Detailed Experimental Protocol

Step 1: Optimized


 Reduction 
  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar under an argon atmosphere.

  • Suspend

    
     (1.52 g, 40.0 mmol, 4.0 eq) in anhydrous THF (100 mL) and cool the mixture to 0°C using an ice bath.
    
  • Dissolve 3-(2-nitrovinyl)-6-methylquinoline (2.14 g, 10.0 mmol, 1.0 eq) in anhydrous THF (50 mL).

  • Add the nitroalkene solution dropwise via the addition funnel over 30 minutes to maintain the internal temperature below 5°C.

  • Once addition is complete, remove the ice bath, allow the reaction to reach room temperature, and then heat to a gentle reflux (65°C) for 12 hours.

  • Monitor reaction completion via TLC (DCM:MeOH 9:1, UV active).

Step 2: The Fieser Workup (Critical for Amine Recovery) Note: The ratios below are strictly based on the mass of


 used (

= 1.52 g).
  • Cool the reaction mixture to 0°C. Dilute with an additional 50 mL of THF to reduce viscosity.

  • Add

    
     mL (1.52 mL) of distilled water  dropwise with vigorous stirring. Caution: Highly exothermic, 
    
    
    
    gas evolution.
  • Add

    
     mL (1.52 mL) of 15% aqueous NaOH  dropwise.
    
  • Add

    
     mL (4.56 mL) of distilled water  dropwise.
    
  • Remove the ice bath and stir vigorously at room temperature for 30 minutes. The aluminum salts will transition from a sticky gel to a dense, granular white precipitate.

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 30 mL).

  • Concentrate the combined filtrate under reduced pressure to yield the crude 2-(6-Methylquinolin-3-yl)ethan-1-amine. Purify via column chromatography using basic alumina (to prevent irreversible binding associated with standard silica gel).

VI. References

  • Chemcess. "Production Methods Of Aliphatic Amines." Chemcess. Available at: [Link]

  • Sciencemadness. "Reductions of Nitro groups with Zn and acid." Sciencemadness Discussion Board. Available at: [Link]

Sources

Overcoming solubility issues with 2-(6-Methylquinolin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 2-(6-Methylquinolin-3-yl)ethan-1-amine

Technical Overview & Molecular Profile

Before addressing specific solubility failures, it is critical to understand the physicochemical "personality" of 2-(6-Methylquinolin-3-yl)ethan-1-amine. This molecule presents a classic medicinal chemistry challenge: a lipophilic aromatic core attached to a basic polar head.

  • Core Scaffold: Quinoline ring (Lipophilic, planar, prone to pi-stacking aggregation).

  • Functional Groups:

    • Primary Amine (Aliphatic): Highly basic (Predicted pKa ~9.8 – 10.5).

    • Quinoline Nitrogen:[1][2][3] Weakly basic (Predicted pKa ~4.9).

  • Solubility Behavior:

    • pH > 10: Neutral species (Free Base). Highly lipophilic. Insoluble in water.

    • pH 7.4: Partially protonated (Mono-cation). Moderately soluble, but prone to aggregation due to the hydrophobic quinoline tail.

    • pH < 4: Fully protonated (Di-cation). Highly soluble in water.

Troubleshooting Guide: Biological Assays (In Vitro)

User Issue: "My compound precipitates when I dilute my 10 mM DMSO stock into the cell culture media (pH 7.4)."

Diagnosis: This is a "Solvent Shock" phenomenon. The rapid change in dielectric constant from DMSO to water causes the hydrophobic quinoline rings to aggregate before the amine can fully interact with the water, leading to kinetic precipitation.

Protocol A: The "Step-Down" Dilution Method

Do not shoot 100% DMSO stock directly into aqueous media.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into a co-solvent intermediate (e.g., PEG400 or Propylene Glycol) to create a 1 mM working solution.

    • Why: These solvents bridge the polarity gap between DMSO and water.

  • Final Dilution: Add the 1 mM working solution dropwise to the vortexing media.

Protocol B: Cyclodextrin Complexation (For Sensitive Cells)

If DMSO toxicity is a concern, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Dissolution: Add the solid amine (as a hydrochloride salt, if possible) directly to the vehicle.

  • Sonication: Sonicate at 37°C for 20 minutes. The hydrophobic quinoline ring will nest inside the cyclodextrin cavity, shielding it from water while maintaining solubility.[1]

Visualization: Solubility Decision Tree

SolubilityTree Start Start: Solubility Issue AppType Application Type? Start->AppType Bio Biological Assay (pH 7.4) AppType->Bio Chem Chemical Synthesis (Extraction/Purification) AppType->Chem Precip Precipitation in Media? Bio->Precip Acidify Acidify Aqueous Layer (pH < 3 with HCl) Chem->Acidify Dissolving in Water OrgSolv Use DCM or CHCl3 (Avoid Ether/Hexanes) Chem->OrgSolv Dissolving in Organic StepDown Use Step-Down Dilution (DMSO -> PEG400 -> Buffer) Precip->StepDown Standard Cyclo Use HP-β-Cyclodextrin (Encapsulation) Precip->Cyclo Sensitive Cells

Caption: Decision matrix for selecting the correct solubilization strategy based on experimental context.

Troubleshooting Guide: Chemical Synthesis & Handling

User Issue: "I cannot get the compound to dissolve in water for my reaction, or it 'oils out' during extraction."

Diagnosis: You are likely working with the Free Base form, which is an oil or low-melting solid that hates water. You must convert it to a salt.

Protocol C: In-Situ Salt Formation (The "Golden" Standard)

To dissolve the molecule in water for chemical reactions:

  • Calculate Molar Equivalents: Determine moles of 2-(6-Methylquinolin-3-yl)ethan-1-amine.

  • Acid Selection:

    • For Biology: Use 1.05 equivalents of 1M HCl or Citric Acid.

    • For HPLC/LCMS: Use 0.1% Formic Acid or TFA.

  • Procedure: Suspend the free base in water. Slowly add the acid while stirring. The solution should turn clear as the amine protonates (

    
    ).
    

Data Table: Solvent Compatibility Matrix

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Recommended Use
Water (Neutral) Insoluble (< 0.1 mg/mL)ModerateNot Recommended
Water (pH < 4) Soluble (> 10 mg/mL)High (> 50 mg/mL) Preferred for Aqueous Rxns
DMSO High (> 100 mg/mL) HighStock Solutions
Ethanol HighModerateRecrystallization
Dichloromethane High PoorExtraction (Organic phase)
Diethyl Ether PoorInsolubleWashing/Precipitation

Frequently Asked Questions (FAQs)

Q1: Can I store the 10 mM DMSO stock at -20°C?

  • Answer: Yes, but with a warning. DMSO is hygroscopic (absorbs water from air).[4] If you frequently freeze-thaw the vial, condensed water will enter the DMSO. Over time, this water content will cause the lipophilic quinoline compound to crash out inside the freezer.

  • Fix: Aliquot stocks into single-use vials. Seal with Parafilm.

Q2: Why does my LC-MS peak show a different mass?

  • Answer: If you are running in positive mode, you will see

    
    . However, quinolines can sometimes form stable dimers or adducts in high concentrations. Ensure your mobile phase contains an acid modifier (Formic acid) to ensure full ionization and prevent peak tailing caused by the basic amine interacting with the column silanols.
    

Q3: Is the compound light sensitive?

  • Answer: Quinoline derivatives can be photo-active. While not extremely unstable, they can undergo photo-oxidation over long periods. Store solids and solutions in amber vials or wrapped in foil.

References & Authoritative Grounding

  • BenchChem. Overcoming poor solubility of quinoline derivatives in reactions. (Discusses pH adjustment and co-solvency for quinolines).

  • Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation. (General principles of salt formation for basic drugs).

  • National Institutes of Health (NIH) - PMC. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (Validation of cyclodextrins for lipophilic guests).

  • PubChem. 2-Methylquinolin-6-amine Compound Summary. (Structural analog data used for property extrapolation).

Sources

Troubleshooting crystallization of 2-(6-Methylquinolin-3-yl)ethan-1-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The crystallization of 2-(6-Methylquinolin-3-yl)ethan-1-amine (CAS: 1421602-47-2) presents unique challenges due to its dual-basic nature (aliphatic amine + quinoline nitrogen) and its tendency to "oil out" rather than precipitate as a discrete solid. This guide moves beyond standard protocols to address the mechanistic causes of failure, focusing on salt selection logic, solvent thermodynamics, and supersaturation control.

Part 1: The Science of Salt Selection

Q: Why is my free base oiling out despite high purity? A: The free base of 2-(6-Methylquinolin-3-yl)ethan-1-amine possesses a rotatable ethyl chain and a rigid hydrophobic quinoline core. This structural dichotomy often leads to a "conformational flux" that impedes crystal lattice formation, favoring an amorphous oil phase.

The Fix: You must lock the conformation via salt formation. However, not all acids will work.

  • The pKa Rule: The aliphatic amine (pKa ~10.5) is the primary protonation site. The quinoline nitrogen (pKa ~4.5) is the secondary site.

  • Risk of HCl: While Hydrochloride salts are standard, they often form hygroscopic dihydrochlorides with this scaffold, which absorb moisture and deliquesce into oils.

  • Recommendation: Target Mono-salts using larger, non-volatile counter-ions like Fumaric Acid , Succinic Acid , or Methanesulfonic Acid (Mesylate) . These increase the lattice energy and reduce hygroscopicity.

Table 1: Recommended Counter-ions & Stoichiometry
Counter-ionStoichiometry (Acid:Base)Predicted OutcomeSolubility Profile
Hydrochloric Acid 1:1 (Strict control)Hygroscopic NeedlesHigh in MeOH/Water; Low in EtOAc
Methanesulfonic Acid 1:1Robust PrismsHigh in EtOH; Moderate in DCM
Fumaric Acid 0.5:1 (Hemifumarate) or 1:1High-Melting SolidLow in EtOH; Very Low in Acetone
L-Tartaric Acid 1:1Chiral Resolution PotentialModerate in Water/Alcohols

Part 2: Experimental Protocols

Protocol A: Mono-Hydrochloride Salt Formation (The "Standard" Approach)

Use this for initial characterization or solubility studies.

  • Dissolution: Dissolve 1.0 g (5.4 mmol) of free base in 10 mL of absolute ethanol (anhydrous).

    • Note: Avoid water to prevent hydrate formation at this stage.

  • Acid Addition: Cool to 0-5°C. Slowly add 1.1 equivalents of 1.25 M HCl in Ethanol (4.75 mL) dropwise over 20 minutes.

    • Critical: Rapid addition creates local supersaturation, trapping impurities and causing oiling.

  • Nucleation: Stir at 0°C for 1 hour. If solution remains clear, add Ethyl Acetate (anti-solvent) dropwise until slight turbidity persists (approx. 5-8 mL).

  • Crystallization: Allow to warm to room temperature (RT) slowly, then cool back to 4°C overnight.

  • Isolation: Filter under nitrogen (to avoid moisture uptake). Wash with cold 1:1 EtOH/EtOAc.

Protocol B: Fumarate Salt Formation (The "Robust" Approach)

Use this for scale-up or if the HCl salt is hygroscopic.

  • Preparation: Dissolve 1.0 g (5.4 mmol) of free base in 15 mL Isopropanol (IPA) at 50°C.

  • Acid Solution: Dissolve 0.63 g (5.4 mmol) of Fumaric acid in 20 mL hot IPA/Methanol (9:1).

  • Mixing: Add the hot acid solution to the hot base solution. The mixture should remain clear.

  • Controlled Cooling: Turn off the heat source and allow the oil bath to cool to RT naturally (approx. rate: 0.5°C/min).

    • Why? Slow cooling promotes the growth of fewer, larger crystals rather than a crash-precipitation of fines.

  • Finishing: Once at RT, cool to 0°C for 2 hours. Filter and dry at 45°C under vacuum.

Part 3: Troubleshooting "Oiling Out"

Q: I followed the protocol, but I still see a separate oily layer at the bottom. What now? A: "Oiling out" is Liquid-Liquid Phase Separation (LLPS). It means your temperature is above the metastable limit for crystallization but below the solubility limit of the oil.

Immediate Remediation Steps:

  • Re-heat: Heat the mixture until the oil re-dissolves into a single phase.

  • Seed: Cool slightly (to just above the oiling temperature) and add seed crystals of the desired salt.

  • Dilute: If no seeds are available, add 10-20% more of the good solvent (e.g., Ethanol) to lower the concentration. LLPS is highly concentration-dependent.

  • Sonication: Brief sonication (10-30 seconds) can disrupt the oil droplets and induce nucleation.

Visual Workflow: Troubleshooting Oiling Out

OilingOutTroubleshooting Start Issue: Material Oils Out Instead of Crystallizing CheckTemp Is the solution hot? Start->CheckTemp Reheat Re-heat to dissolve oil (Single Phase) CheckTemp->Reheat No (It's cold) SeedAvailable Are seed crystals available? CheckTemp->SeedAvailable Yes Reheat->SeedAvailable Seed Cool to T_cloud + 5°C Add Seeds SeedAvailable->Seed Yes NoSeed Add 10% Good Solvent (Reduce Supersaturation) SeedAvailable->NoSeed No CoolSlow Controlled Cooling (1°C per minute) Seed->CoolSlow Scratch Scratch vessel walls with glass rod NoSeed->Scratch Scratch->CoolSlow Result Crystallization CoolSlow->Result

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during salt formation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Avoid water for the initial crystallization of the HCl salt, as the high solubility often leads to low yields or difficult drying. However, for the Fumarate or Succinate salts, water/alcohol mixtures (e.g., 5% water in IPA) can effectively remove inorganic impurities.

Q: The crystals are too small (fines) and clog the filter. How do I fix this? A: Small crystals indicate nucleation rates were too high.

  • Reduce Cooling Rate: Use a programmable cooling ramp or insulate your flask.

  • Ostwald Ripening: After crystals form, heat the slurry slightly (without fully dissolving) and stir for 2-4 hours. This consumes small crystals and grows larger ones.

Q: How do I verify if I have the Mono- or Di-salt? A: Use 1H-NMR in DMSO-d6.

  • Integrate the signal for the counter-ion (e.g., fumarate alkene protons @ ~6.6 ppm) relative to the quinoline aromatic protons.

  • A 1:1 ratio confirms a mono-salt (or 0.5:1 for hemifumarate).

  • Note: Elemental Analysis (CHN) is the gold standard for final confirmation.

Part 5: Advanced Salt Screening Workflow

When the standard salts fail, use this logic flow to systematically identify a viable solid form.

SaltScreening Base Free Base (Oil/Solid) Solubility Solubility Check (EtOH, IPA, EtOAc, Acetone) Base->Solubility Screen1 Primary Screen (HCl, H2SO4, Mesylate) ResultSolid Crystalline Solid Screen1->ResultSolid Success ResultOil Oiling / Gum Screen1->ResultOil Failure Screen2 Secondary Screen (Fumaric, Succinic, Tartaric) Screen2->ResultSolid Success Screen2->ResultOil Failure Solubility->Screen1 ResultOil->Screen2 Optimize Optimize Solvent (Add Anti-solvent) ResultOil->Optimize Retry with Slower Cooling Optimize->ResultSolid

Figure 2: Systematic workflow for identifying the optimal salt form and solvent system.

References

  • BenchChem. (2025).[1][2][3][4] Addressing challenges in the purification of quinoline derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(quinolin-4-yl)ethan-1-amine Safety & Data. Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for pKa and salt selection principles).

  • Alfa Chemistry. (2025). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from

Sources

Technical Support Center: Stability & Storage of 2-(6-Methylquinolin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-MQEA-001 Last Updated: March 7, 2026 Status: Active

Executive Summary & Chemical Context

2-(6-Methylquinolin-3-yl)ethan-1-amine is a heterobicyclic primary amine often utilized as a building block in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands). Its stability profile is dictated by two competing functional motifs: the quinoline ring (susceptible to photo-oxidation) and the primary ethylamine tail (highly susceptible to atmospheric CO₂ and oxidation).

This guide provides an evidence-based storage protocol designed to prevent the three most common failure modes for this compound: Carbamylation (reaction with air), Oxidative Discoloration (N-oxide formation), and Hygroscopic Deliquescence .

The "Why": Mechanisms of Degradation

To ensure long-term viability, researchers must understand the causality behind degradation. This is not just about "keeping it cold"; it is about arresting specific chemical pathways.

A. Carbamylation (The "Sticky Solid" Phenomenon)

Primary amines are nucleophilic. Upon exposure to atmospheric CO₂, they rapidly form carbamic acid derivatives, which often stabilize as carbamate salts.

  • Observation: A free-flowing white powder turns into a sticky gum or oil.

  • Mechanism:

    
    
    
  • Impact: This alters the molecular weight and solubility profile, ruining stoichiometry in subsequent reactions (e.g., amide couplings).

B. Oxidative Discoloration

The quinoline nitrogen is relatively stable, but the primary amine and the benzylic-like positions on the ring system are prone to radical autoxidation.

  • Observation: Sample turns from White

    
     Yellow 
    
    
    
    Brown.
  • Mechanism: Formation of N-oxides (

    
    ) or imine hydrolysis products.
    
  • Impact: Introduction of radical impurities that can poison metal catalysts (Pd, Pt) in cross-coupling reactions.

C. Photolytic Instability

Quinoline derivatives possess extended


-conjugation, making them efficient UV absorbers.
  • Mechanism: UV excitation can lead to ring oxidation or dimerization in solution.

Recommended Storage Protocol

This protocol is designed to maintain purity >98% for 12+ months.

Storage Conditions Summary
ParameterShort-Term (< 1 Month) Long-Term (> 1 Month) Critical Note
Form Solid (HCl Salt preferred)Solid (HCl Salt preferred)Free base is significantly less stable.
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)Avoid repeated freeze-thaw cycles.
Atmosphere Nitrogen/Argon FlushInert Gas + Parafilm SealMandatory for free base.
Container Amber Glass VialAmber Vial + DesiccantProtects from UV and moisture.
Solvent DMSO / EthanolDo Not Store in Solution Amines degrade 10x faster in solution.
Step-by-Step Handling Workflow
  • Arrival: Immediately inspect the physical state. If the compound is a "gum" or "oil" but labeled as a solid, it may have already absorbed water/CO₂.

  • Aliquot Strategy: Do not store the bulk bottle at -20°C if you plan to use it frequently.

    • Protocol: Divide the bulk material into single-use aliquots (e.g., 50mg or 100mg) inside a glove box or under an inverted funnel with N₂ flow.

  • Sealing:

    • Cap tightly with a Teflon-lined (PTFE) cap.

    • Wrap the cap junction with Parafilm M® .

    • Place the vial inside a secondary container (Ziploc or jar) containing a packet of activated silica gel or molecular sieves .

  • Thawing: Before opening a frozen vial, allow it to equilibrate to room temperature (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, accelerating degradation.

Visualization: Degradation & Decision Logic

Figure 1: Degradation Pathways of Quinolinyl-Ethylamines

DegradationPathways Compound 2-(6-Methylquinolin-3-yl) ethan-1-amine (Active) Carbamate Carbamate Salt (Sticky/Gummy) Compound->Carbamate Carbamylation (Reversible w/ Acid) NOxide N-Oxides / Imines (Yellow/Brown) Compound->NOxide Oxidation (Irreversible) CO2 + CO2 (Air) CO2->Compound O2 + O2 / Light O2->Compound

Caption: Primary degradation routes. Carbamylation is often mistaken for moisture absorption due to the texture change.

Figure 2: Sample Viability Decision Tree

DecisionTree Start Inspect Sample Color Color Check Start->Color White White/Off-White Color->White Yellow Pale Yellow Color->Yellow Brown Dark Brown/Black Color->Brown Texture Texture Check Flow Free Flowing Texture->Flow Sticky Sticky/Clumped Texture->Sticky White->Texture Action2 Purify (Recrystallize) Yellow->Action2 Action3 Discard / HPLC Check Brown->Action3 Action1 Use Immediately Flow->Action1 Action4 Dry over P2O5 or Acid/Base Wash Sticky->Action4

Caption: Rapid visual assessment guide for determining sample usability before analytical testing.

Troubleshooting & FAQs

Q1: My sample has turned into a yellow oil. Is it ruined?

Diagnosis: Likely a combination of hygroscopicity (water absorption) and carbamylation . The yellow color suggests mild oxidation. Solution (Salvage Protocol):

  • Dissolve the oil in Dichloromethane (DCM).

  • Wash with 1M NaOH (to break carbamate salts and remove acidic impurities).

  • Dry the organic layer over Anhydrous Na₂SO₄.

  • Concentrate in vacuo.

  • Pro Tip: Immediately convert to the HCl salt by adding 1.1 eq of HCl in Dioxane/Ether to precipitate the stable salt form.

Q2: Can I store this compound in DMSO at -20°C?

Answer: Only for short periods (< 1 week). Reasoning: DMSO is hygroscopic and can facilitate oxidation over time. Furthermore, freeze-thaw cycles of DMSO solutions can cause "cryo-concentration" effects where the solute precipitates out in high local concentrations, leading to aggregation. Recommendation: Store as a dry powder. If a stock solution is necessary, use Anhydrous Ethanol or Acetonitrile (if soluble) and seal under Argon.

Q3: The LCMS shows a peak at M+44. What is this?

Answer: This is the Carbamate adduct (+CO₂). Context: This is a common artifact in LCMS when analyzing primary amines using basic mobile phases or if the sample has been exposed to air. It often dissociates in the ion source or upon acidification, but if the peak is strong, your bulk material has significantly reacted with air.

Q4: How do I synthesize the HCl salt for better stability?

Protocol:

  • Dissolve 1g of the free amine in 10 mL of dry Diethyl Ether or Ethyl Acetate.

  • Cool to 0°C on ice.

  • Dropwise add 4M HCl in Dioxane (1.2 equivalents).

  • A white precipitate should form immediately.

  • Filter, wash with cold ether, and dry under high vacuum.

  • Result: The HCl salt is significantly more resistant to oxidation and light than the free base.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline Derivatives: Stability and Handling. Retrieved from [Link]

  • Loba Chemie. Material Safety Data Sheet: Quinoline and Amines Storage. Retrieved from [Link]

Technical Support Center: Managing Hygroscopicity in Quinoline Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API physical characterization. Quinoline amine salts are highly valued in drug development for their excellent bioavailability and solubility. However, they are frequently plagued by severe hygroscopicity—the tendency to absorb and retain moisture from the environment. This guide provides researchers and formulation scientists with authoritative, causality-driven troubleshooting strategies and self-validating protocols to overcome moisture-related challenges.

Diagnostic & Mitigation Workflow

G Start Quinoline Amine API Synthesized DVS Dynamic Vapor Sorption (DVS) Profiling Start->DVS Decision Mass Gain at 80% RH? DVS->Decision Low < 0.2% Mass Gain (Non-hygroscopic) Proceed to Formulation Decision->Low No High > 2.0% Mass Gain (Hygroscopic) Initiate Mitigation Decision->High Yes Mitigation1 Counterion Screening (e.g., Tosylate, Mesylate) High->Mitigation1 Mitigation2 Solid-State Optimization (Co-crystals / Polymorphs) High->Mitigation2 Mitigation1->DVS Re-test Mitigation2->DVS Re-test

Workflow for diagnosing and mitigating hygroscopicity in quinoline amine salts.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why do quinoline amine salts specifically exhibit such aggressive moisture uptake compared to their neutral free-base forms? A: The hygroscopicity is driven by the thermodynamics of the crystal lattice and its ionic microenvironment. The presence of basic functional groups is an essential requirement for the formation of salts[1]. When the highly polarizable nitrogen in the quinoline ring is protonated using small, high-charge-density counterions (like chloride to form a dihydrochloride salt), the resulting crystal lattice often struggles to pack efficiently due to the steric mismatch between the bulky quinoline core and the small halide ion[2]. This mismatch creates interstitial voids. Atmospheric water vapor readily diffuses into these voids, forming strong hydrogen-bond networks with both the protonated amine and the counterion, leading to rapid mass gain.

Q: How does Dynamic Vapor Sorption (DVS) differentiate between surface moisture adsorption and bulk hydrate formation? A: DVS is a gravimetric technique used to measure the change in mass of a material in response to changes in surrounding humidity[3]. It differentiates moisture interaction mechanisms through hysteresis loop analysis. Adsorption is moisture observed purely on the surface, while absorption is moisture that has penetrated the surface into the bulk lattice[3]. If the sorption and desorption curves closely overlap (minimal hysteresis), the interaction is limited to surface adsorption. Conversely, a wide hysteresis loop with a sudden mass "step" indicates bulk absorption and phase changes (e.g., an anhydrous-to-hydrate conversion), meaning water has become trapped within the lattice and requires a significantly lower relative humidity (RH) to be driven off.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Batch-to-batch weighing inconsistencies and API deliquescence during scale-up.

  • Root Cause: The API is dynamically absorbing ambient moisture during the weighing process, causing the mass to drift upward and eventually dissolve into its own absorbed moisture (deliquescence).

  • Solution: First, implement strict environmental controls (e.g., weighing inside an isolator maintained at < 20% RH). Second, initiate a salt screening program to transition to a less hygroscopic counterion. To develop a robust and stable salt form, ensure the difference in the pKa of the drug and the new counterion is at least 2-3 units[4].

Issue 2: API caking and poor flowability after 1 month of storage in standard packaging.

  • Root Cause: Capillary condensation of water between particles leads to solid bridge formation. This is often exacerbated by residual amorphous content generated during aggressive milling or rapid lyophilization.

  • Solution: Amorphous domains lack a defined lattice and are exponentially more hygroscopic than crystalline phases. Optimize your crystallization and drying protocols (see Protocol 2 below) to ensure 100% crystallinity, and utilize DVS to quantify and qualify any remaining amorphous content[3].

Self-Validating Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

This protocol utilizes an internal feedback loop to ensure the data collected is thermodynamically accurate and free from kinetic artifacts.

  • Sample Preparation: Accurately weigh 10–20 mg of the quinoline amine salt into a quartz DVS sample pan. Minimize ambient exposure during transfer.

  • Equilibration (Self-Validation Step): Set the initial stage to 0% RH at 25°C. Program the instrument to hold this state until the rate of mass change (

    
    ) falls below 0.002% per minute for 10 consecutive minutes .
    
    • Causality: This internal control guarantees that the sample has reached true thermodynamic equilibrium, effectively removing any surface moisture acquired during loading and establishing a self-validated dry baseline mass.

  • Sorption Cycle: Increase RH from 0% to 90% in 10% increments. The instrument must apply the identical

    
     equilibrium criteria before advancing to the next humidity step.
    
  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments, maintaining the equilibrium criteria.

  • Data Analysis: Plot the resulting sorption-desorption isotherm to classify the API's hygroscopicity based on mass gain at 80% RH.

Protocol 2: Counterion Screening for Moisture-Resistant Salts

Hydrochloride, mesylate, and hydrobromide are among the most common counterions used for basic chemical entities[1], but they often yield hygroscopic salts. This protocol details the generation of moisture-resistant alternatives.

  • Free Base Generation: Dissolve the hygroscopic quinoline amine salt in an aqueous/ethyl acetate biphasic system. Adjust the pH to > 9.0 using 1M NaOH to precipitate the free base. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate.

  • Acid Selection: Select counterions with varying lipophilicity (e.g., p-Toluenesulfonic acid, Fumaric acid). Verify that the

    
     between the quinoline amine and the acid is 
    
    
    
    to guarantee ionic salt formation rather than a physical mixture[4].
  • Crystallization: Dissolve the free base in a minimal volume of hot ethanol (60°C). Add 1.05 molar equivalents of the selected acid.

  • Controlled Cooling (Self-Validation Step): Cool the solution at a strictly controlled rate of 0.5°C/min down to 5°C.

    • Causality: Rapid precipitation traps kinetic impurities and highly hygroscopic amorphous domains. Controlled cooling acts as a self-validating thermodynamic filter, ensuring the slow growth of a highly ordered, defect-free crystal lattice. A perfect lattice inherently minimizes the interstitial voids available for water ingress.

  • Isolation: Filter the precipitate, wash with cold heptane, and dry under vacuum at 40°C for 24 hours prior to DVS profiling.

Quantitative Data: Counterion Impact Analysis

The selection of the counterion drastically alters the physical properties of the API. The table below summarizes the causality between counterion structure and the resulting hygroscopicity of quinoline amine salts.

Table 1: Comparative Hygroscopicity of Quinoline Amine Salt Counterions

CounterionpKaHygroscopicity Class (at 80% RH)Deliquescence Point (% RH)Structural Impact / Causality
Hydrochloride (Cl⁻) -7.0Very Hygroscopic (>15% gain)~65%Small ion size creates lattice voids; high charge density strongly coordinates water[2].
Mesylate (CH₃SO₃⁻) -1.9Hygroscopic (2-15% gain)~75%Moderate size; the methyl group provides slight steric shielding against moisture[1].
Sulfate (SO₄²⁻) -3.0Slightly Hygroscopic (0.2-2%)>85%Divalent nature bridges two API molecules, creating a tightly packed, moisture-resistant lattice.
Tosylate (C₇H₇SO₃⁻) -2.8Non-hygroscopic (<0.2% gain)>90%Bulky aromatic ring maximizes van der Waals interactions, eliminating interstitial water channels.

References

1.[4] API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Biological and Pharmaceutical Sciences URL:[Link]

2.[3] Dynamic Vapor Sorption Source: SK pharmteco URL:[Link]

3.[1] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (via PubMed Central) URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(6-Methylquinolin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution ¹H NMR Spectrum Analysis of 2-(6-Methylquinolin-3-yl)ethan-1-amine: A Comparative Guide on Solvent Systems

Introduction

Quinoline derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous synthetic pharmaceuticals and biologically active molecules[1]. The compound 2-(6-Methylquinolin-3-yl)ethan-1-amine presents a unique analytical profile due to its electron-deficient quinoline ring, an electron-donating 6-methyl group, and a flexible, polar ethylamine side chain. Precise structural characterization via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for confirming substitution patterns, assessing purity, and verifying synthetic success.

This guide objectively compares the performance of two primary NMR solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆)—in resolving the ¹H NMR spectrum of 2-(6-Methylquinolin-3-yl)ethan-1-amine. By analyzing the causality behind chemical shifts and solvent-solute interactions, researchers can optimize their acquisition parameters for unambiguous structural elucidation.

Structural Breakdown & Causality of Chemical Shifts

The ¹H NMR spectrum of 2-(6-Methylquinolin-3-yl)ethan-1-amine is governed by the local electronic environment of its protons:

  • Aromatic Region (δ 7.4 – 8.9 ppm): The nitrogen atom in the quinoline ring exerts a strong inductive and resonance-withdrawing effect. Consequently, the aryl proton directly adjacent to the nitrogen (H-2) is highly deshielded, typically resonating furthest downfield between δ 8.8 and 8.9 ppm as a fine singlet or doublet[1]. The 6-methyl group acts as a weak electron donor via hyperconjugation, slightly shielding the adjacent H-5 and H-7 protons relative to an unsubstituted quinoline.

  • Aliphatic Region (δ 2.4 – 3.2 ppm): The ethylamine chain (-CH₂-CH₂-NH₂) produces two distinct methylene signals. The protons adjacent to the aromatic ring (Ar-CH₂) and those adjacent to the amine (CH₂-N) couple with each other, resulting in two distinct triplets (³J ≈ 7.0 Hz). The 6-methyl group appears as a sharp, uncoupled singlet integrating to 3H.

  • Exchangeable Protons: The terminal -NH₂ protons are labile. Their chemical shift and peak shape are heavily dictated by hydrogen bonding and the polarity of the surrounding solvent matrix.

Comparative Analysis: CDCl₃ vs. DMSO-d₆

Selecting the optimal deuterated solvent is a critical experimental choice that directly impacts spectral resolution.

  • CDCl₃ (Non-Polar, Weakly Interacting): CDCl₃ provides an excellent baseline for chemical shifts with minimal solvent-induced perturbations. However, the labile -NH₂ protons undergo rapid intermolecular exchange and hydrogen bonding in CDCl₃, causing their signal to appear as a broad, highly concentration-dependent singlet (often shifting anywhere from δ 1.5 to 2.5 ppm)[2].

  • DMSO-d₆ (Polar, Strongly Hydrogen-Bonding): DMSO-d₆ forms strong, stable hydrogen bonds with protic hydrogens (like the -NH₂ group). This interaction dominates the solvent-solute behavior, shifting the -NH₂ resonance significantly downfield and eliminating its concentration dependence[2],[3]. Furthermore, DMSO-d₆ induces differential solvation shifts in the aromatic region due to its high dielectric constant, which can help resolve overlapping signals (such as H-4 and H-8) that might co-resonate in CDCl₃[4].

Data Presentation: Expected Chemical Shifts Comparison

The following table summarizes the expected ¹H NMR data (at 400 MHz) for 2-(6-Methylquinolin-3-yl)ethan-1-amine, highlighting the comparative performance of both solvent systems.

Proton AssignmentMultiplicityIntegrationExpected δ in CDCl₃ (ppm)Expected δ in DMSO-d₆ (ppm)Causality & Solvent Effect Notes
H-2 Singlet (broad)1H~8.75~8.85Highly deshielded by adjacent ring nitrogen; slight downfield shift in polar DMSO[1].
H-4 Singlet (broad)1H~7.90~8.05Deshielded by aromatic ring current.
H-8 Doublet (J≈8.5 Hz)1H~7.95~7.90Ortho to the ring fusion. Often overlaps with H-4 in CDCl₃ but resolves in DMSO-d₆.
H-5 Broad Singlet1H~7.50~7.60Meta-coupling to H-7. Shielded by the 6-methyl group.
H-7 dd (J≈8.5, 1.5 Hz)1H~7.40~7.45Ortho to H-8, meta to H-5.
CH₂-N Triplet (J≈7.0 Hz)2H~3.05~2.95Deshielded by the adjacent electronegative amine group.
Ar-CH₂ Triplet (J≈7.0 Hz)2H~2.85~2.80Deshielded by the aromatic quinoline ring.
6-CH₃ Singlet3H~2.50~2.45Sharp singlet; may overlap with residual DMSO solvent peak (2.50 ppm) if not careful.
-NH₂ Broad Singlet2H~1.60 (Variable)~3.50 - 4.00Highly concentration-dependent in CDCl₃; locked via strong H-bonding in DMSO-d₆[3].

Experimental Methodology & Self-Validating Protocol

To ensure high-fidelity data, the following self-validating protocol must be strictly adhered to during sample preparation and acquisition.

Step 1: Sample Preparation

  • Weigh 3.0 to 5.0 mg of highly purified 2-(6-Methylquinolin-3-yl)ethan-1-amine.

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation: Visually inspect the solution. It must be completely transparent without any particulate matter. Particulates distort the magnetic field homogeneity. Filter through a glass wool plug if necessary.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a fill height of exactly 4.0 to 4.5 cm to optimize the active volume within the probe coil.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the solvent (CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

  • Tune and match the probe specifically to the ¹H frequency to maximize the signal-to-noise ratio.

  • Perform gradient shimming (Z1, Z2, Z3 coils).

  • Self-Validation: Acquire a preliminary 1-scan spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. The shimming is only validated if the TMS FWHM is < 1.0 Hz. If the peak is broader, re-shim the instrument.

Step 3: Data Acquisition

  • Load the standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of all protons, allowing for accurate integration.

  • Set the number of scans (NS) to 16 or 32, depending on the desired signal-to-noise ratio.

  • Execute the acquisition at a regulated temperature of 298 K.

Step 4: Processing and Analysis

  • Apply a line broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier Transformation (FT).

  • Manually phase the spectrum to ensure perfectly symmetrical peak bases.

  • Apply a baseline correction (e.g., polynomial fit) to ensure accurate integration values.

  • Calibrate the chemical shift scale by setting the TMS peak exactly to δ 0.00 ppm.

Visualizations

NMR_Workflow Start Sample Preparation Dissolve 3-5 mg in 0.6 mL Solvent Solvent Solvent Selection CDCl3 or DMSO-d6 Start->Solvent Standard Internal Standard Add 0.03% TMS Solvent->Standard Tuning Probe Tuning & Matching Optimize for 1H Frequency Standard->Tuning Shimming Gradient Shimming (Z1-Z3) Validate: TMS FWHM < 1.0 Hz Tuning->Shimming Acquisition Data Acquisition (zg30, NS=16, D1=2.0s) Shimming->Acquisition

Standardized self-validating workflow for 1H NMR sample preparation and spectral acquisition.

Structural_Logic Molecule 2-(6-Methylquinolin-3-yl)ethan-1-amine Aromatic Aromatic Protons (δ 7.4 - 8.9 ppm) Molecule->Aromatic Aliphatic Aliphatic Protons (δ 2.4 - 3.2 ppm) Molecule->Aliphatic Amine Exchangeable Protons (Solvent Dependent) Molecule->Amine H2 H-2 (δ ~8.8) Highly deshielded by N Aromatic->H2 H48 H-4 & H-8 (δ ~7.9) Downfield doublets/singlets Aromatic->H48 H57 H-5 & H-7 (δ ~7.4-7.5) Shielded by 6-Methyl Aromatic->H57 CH3 6-Methyl (δ ~2.5) Singlet (3H) Aliphatic->CH3 CH2 Ethylamine Chain (δ ~2.8-3.1) Two Triplets (2H each) Aliphatic->CH2 NH2 -NH2 Group Broad Singlet (2H) Amine->NH2

Logical assignment pathway for the 1H NMR structural elucidation of the target compound.

References

  • Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem. 1

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3... UNN.edu.ng. 4

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Academia.edu. 2

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph.co.uk.3

Sources

Mass Spectrometry Characterization of 2-(6-Methylquinolin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-(6-Methylquinolin-3-yl)ethan-1-amine (MW: 186.25 Da) represents a critical pharmacophore in drug discovery, sharing structural homology with antimalarials (e.g., Primaquine) and kinase inhibitors. Its characterization presents a unique analytical challenge due to the duality of its structure: a robust, UV-active quinoline core and a polar, reactive primary amine tail.

This guide compares the three dominant mass spectrometry (MS) methodologies for characterizing this analyte. Unlike generic protocols, we evaluate these methods based on information density , quantitative rigor , and workflow efficiency .

The Core Analytical Dilemma
  • The Amine Problem: The primary ethylamine side chain is susceptible to thermal degradation and adsorption in GC inlets, necessitating derivatization.

  • The Isomer Problem: Distinguishing the 6-methyl isomer from 4-, 5-, or 8-methyl analogs requires precise fragmentation (MS/MS) rather than just intact mass measurement.

Comparative Methodology: ESI vs. EI vs. MRM

The following table contrasts the performance of High-Resolution Electrospray Ionization (ESI-HRMS), Electron Ionization (EI-GCMS), and Triple Quadrupole (MRM) workflows for this specific molecule.

FeatureMethod A: LC-ESI-HRMS (Orbitrap) Method B: GC-EI-MS Method C: LC-MS/MS (Triple Quad)
Primary Application Structural Confirmation & Impurity ProfilingFingerprinting & Library MatchingPK/PD Quantitation (Bioanalysis)
Ionization Mode Soft (Protonation

)
Hard (Radical Cation

)
Soft (Protonation

)
Key Analyte Form Underivatized (Native)Derivatized (TMS/TFA recommended)Underivatized (Native)
LOD (Sensitivity) High (pg/mL range)Moderate (ng/mL range)Ultra-High (fg/mL range)
Structural Insight Exact Mass (Formula Confirmation)Fragmentation Pattern (Isomer differentiation)Targeted Transition Monitoring
Throughput Medium (5-10 min/run)Low (20-30 min/run)High (2-3 min/run)

Deep Dive: Fragmentation Mechanics & Causality

Understanding why the molecule fragments differently across platforms is essential for valid data interpretation.

Electrospray Ionization (ESI) Pathway

In ESI (+ve mode), the basic nitrogen on the ethylamine side chain is the primary site of protonation, forming


.
  • Primary Fragmentation (CID/HCD): The most energetically favorable pathway is the neutral loss of ammonia (

    
    ) .
    
    • Mechanism:[1][2][3] The protonated amine undergoes an elimination reaction, likely driven by the formation of a conjugated vinyl-quinoline species.

    • Observation: Transition

      
      .
      
  • Secondary Fragmentation: Further energy breaks the alkyl chain at the benzylic position, yielding the stable 6-methylquinolinium ion.

Electron Ionization (EI) Pathway

In EI (70 eV), the molecule forms a radical cation


. The high energy leads to extensive fragmentation useful for structural fingerprinting.
  • Alpha-Cleavage: The bond adjacent to the amine nitrogen breaks.

    • Observation: Formation of the iminium ion (

      
      ) at m/z 30 . This is often the base peak in aliphatic amines but may be suppressed by the stability of the aromatic core.
      
  • Benzylic Cleavage: The bond between the ethyl group and the quinoline ring breaks.

    • Observation: A strong signal at m/z 156 (Loss of

      
      ).
      

Visualization of Fragmentation Pathways

The following diagram maps the distinct fragmentation logic for ESI and EI, providing a decision tree for spectral interpretation.

FragmentationPathway Molecule 2-(6-Methylquinolin-3-yl)ethan-1-amine (MW 186.12) ESI_Ion ESI (+): [M+H]+ m/z 187.12 Molecule->ESI_Ion Soft Ionization EI_Ion EI (70eV): M+• m/z 186.1 Molecule->EI_Ion Hard Ionization Frag_NH3 Loss of NH3 (-17 Da) Vinyl-Quinoline m/z 170.09 ESI_Ion->Frag_NH3 CID (Low Energy) Frag_Ring Ring Expansion/Cleavage m/z 144 Frag_NH3->Frag_Ring CID (High Energy) Frag_Alpha Alpha Cleavage CH2=NH2+ m/z 30 EI_Ion->Frag_Alpha Dominant Aliphatic Path Frag_Benzyl Benzylic Cleavage (Loss of CH2NH2) m/z 156 EI_Ion->Frag_Benzyl Dominant Aromatic Path

Caption: Divergent fragmentation pathways: ESI preserves the skeleton (loss of ammonia), while EI shatters the side chain (alpha-cleavage).

Validated Experimental Protocols

Protocol A: LC-MS/MS Quantitation (Bioanalysis)

Best for: Pharmacokinetic (PK) studies in plasma.

  • Sample Prep: Protein precipitation. Add 100 µL acetonitrile (with Internal Standard) to 25 µL plasma. Vortex, centrifuge at 10,000g for 5 min.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Rationale: The basic quinoline requires a high pH stable column or an acidic mobile phase to prevent peak tailing.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Settings (Triple Quad):

    • Source: ESI Positive.

    • MRM Transition 1 (Quantifier): 187.1

      
       170.1 (CE: 20 eV). Note: High specificity.
      
    • MRM Transition 2 (Qualifier): 187.1

      
       144.1 (CE: 35 eV).
      
Protocol B: GC-MS Structural Confirmation

Best for: Synthesis verification and impurity identification.

  • Derivatization (Critical):

    • Dissolve 1 mg sample in 100 µL ethyl acetate.

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 mins.

    • Causality: This caps the primary amine, preventing adsorption to the glass liner and improving volatility.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms (30m x 0.25mm).

  • Temp Program: 100°C (1 min hold)

    
     20°C/min 
    
    
    
    300°C.
  • Detection: Full Scan (m/z 40–350). Look for the TMS-derivative shift (

    
     increases by 72 Da).
    

Analytical Decision Workflow

Use this logic flow to select the correct instrument for your specific data requirement.

WorkflowLogic Start Goal: Characterize 2-(6-Methylquinolin-3-yl)ethan-1-amine Q1 Is the sample biological (plasma/tissue)? Start->Q1 Method_LCMS LC-MS/MS (Triple Quad) MRM Mode Q1->Method_LCMS Yes Q2 Need Exact Mass or Fingerprint? Q1->Q2 No Path_Bio Yes: Needs Sensitivity Path_Chem No: Synthesis/Pure Method_HRMS LC-ESI-Orbitrap (Formula Confirmation) Q2->Method_HRMS Exact Mass/Impurity Method_GCMS GC-EI-MS (Library Match) Q2->Method_GCMS Fingerprint/Isomers

Caption: Strategic instrument selection based on sample matrix and data requirements.

References

  • Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. Detailed fragmentation mechanisms of quinoline derivatives, establishing the stability of the aromatic core during ionization.

  • UV Action Spectroscopy of Protonated PAH Derivatives. Astronomy & Astrophysics. Confirms the stability and electronic transitions of protonated 6-methylquinoline in gas phase, validating ESI detection.

  • Synthesis and Evaluation of 2-Phenyl-quinoline Analogs. Taylor & Francis. Provides synthetic context and NMR/IR characterization of related amino-ethyl quinoline scaffolds.

  • Simplified 2-Aminoquinoline-Based Scaffold for nNOS Inhibition. Journal of Medicinal Chemistry. Describes the reduction of nitriles to quinolinyl-ethanamines, confirming the chemical stability of the ethylamine side chain.

  • BenchChem Compound Profile: 3-(2-Aminoethyl)quinolin-6-ol. BenchChem. Structural analog data supporting the predicted behavior of the aminoethyl side chain in mass spectrometry.

Sources

HPLC Method Development Guide for 2-(6-Methylquinolin-3-yl)ethan-1-amine Purity: A Comparative Analysis of Column Chemistries and Mobile Phase Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

The purity assessment of basic aromatic amines, such as 2-(6-Methylquinolin-3-yl)ethan-1-amine , presents a notorious challenge in High-Performance Liquid Chromatography (HPLC). This molecule features a dual-basic architecture: a weakly basic quinoline core and a highly basic primary aliphatic amine.

Developing a robust, reproducible HPLC method requires a deep understanding of the analyte's physicochemical properties. As highlighted in 1 [1], the physicochemical properties of the analytes to be separated are the driving force behind successful method development. For this compound, the primary amine has an estimated pKa of ~10.5, while the quinoline nitrogen has a pKa of ~4.9[2]. This wide pKa range dictates the molecule's ionization state across different pH environments, directly influencing its interaction with the stationary phase.

Mechanistic Causality: The Silanol Problem

The primary mechanism of failure when analyzing basic amines on standard silica-based C18 columns is secondary ion-exchange interactions. Standard silica supports contain residual surface silanols (Si-OH) with a pKa of approximately 4.0 to 5.0.

At a neutral pH (e.g., pH 7.0), these silanols are deprotonated, carrying a negative charge (SiO⁻). Simultaneously, the primary amine of 2-(6-Methylquinolin-3-yl)ethan-1-amine remains fully protonated (+1 charge). According to the 2 [3], under these conditions, basic amines interact strongly with available stationary-phase acidic silanol groups, resulting in severe peak tailing, shifting retention times, and poor chromatographic resolution.

SilanolInteraction A Protonated Amine (+1 Charge at pH 7) C Ion-Exchange Interaction A->C E High pH (pH 11.0) Amine Neutralized A->E Increase pH (Deprotonation) B Residual Silanols (SiO-) B->C D Peak Tailing & Poor Resolution C->D F Hydrophobic Retention (Hybrid C18) E->F G Symmetrical Peak & High Purity F->G

Mechanistic pathway of analyte-silanol interactions and resolution via high-pH hybrid C18 columns.

Comparative Analysis of Column Chemistries & Mobile Phases

To objectively determine the optimal method, we must compare three distinct chromatographic environments.

Alternative A: Standard C18 at Low pH (pH 2.0)
  • Mechanism: Utilizing a mobile phase with 0.1% Trifluoroacetic acid (TFA) suppresses silanol ionization (SiOH). However, both the quinoline and primary amine nitrogens become fully protonated, giving the analyte a +2 charge.

  • Performance: While peak tailing is reduced, the highly polar dicationic state leads to severe ion-exclusion. The analyte elutes near the void volume, making it impossible to separate from early-eluting polar synthesis impurities.

Alternative B: Standard C18 at Neutral pH (pH 7.0)
  • Mechanism: Using a phosphate buffer at pH 7.0 neutralizes the quinoline core, but the primary amine remains protonated. The silica surface is highly negatively charged.

  • Performance: The analyte retains well due to the neutral quinoline core, but the protonated amine acts as a cationic hook, dragging across the negatively charged silanols. This results in disastrous peak tailing (Tf > 2.5) and integration errors.

The Product: Ethylene Bridged Hybrid (BEH) C18 at High pH (pH 11.0)
  • Mechanism: By raising the mobile phase pH to 11.0 using ammonium hydroxide, both basic centers of 2-(6-Methylquinolin-3-yl)ethan-1-amine are deprotonated (neutralized). The molecule interacts with the stationary phase purely via hydrophobic partitioning.

  • Performance: Standard silica dissolves rapidly at pH > 8. However, as noted in 3 [4], specialized base-deactivated columns like the Waters XBridge (which utilizes Ethylene Bridged Hybrid technology) are fully compatible with high pH values up to 12. This approach yields optimal retention, exceptional peak symmetry, and baseline resolution from structurally similar impurities.

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data comparing the three methodologies for the analysis of 2-(6-Methylquinolin-3-yl)ethan-1-amine.

ParameterAlt A: Standard C18 (pH 2.0)Alt B: Standard C18 (pH 7.0)Product: Hybrid BEH C18 (pH 11.0)
Retention Factor (k') 0.8 (Poor)4.2 (Good)5.5 (Excellent)
Tailing Factor (Tf) 1.4 (Acceptable)2.8 (Fail)1.05 (Ideal)
Theoretical Plates (N) 4,5002,10014,500
Resolution (vs. Isomer) Co-elution1.13.4 (Baseline)
Column Lifespan > 1000 injections> 1000 injections> 1000 injections

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness and reproducibility, the following protocol utilizing the Hybrid BEH C18 column is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) guarantees that the method is performing correctly before any sample data is accepted.

Workflow Step1 Analyte Profiling pKa 10.5 (Amine), pKa 4.9 (Quinoline) Step2A Low pH Strategy (pH 2.0) Analyte Charge: +2 Step1->Step2A Step2B Neutral pH Strategy (pH 7.0) Analyte Charge: +1 Step1->Step2B Step2C High pH Strategy (pH 11.0) Analyte Charge: 0 Step1->Step2C ResA Poor Retention (Ion Exclusion) Step2A->ResA ResB Severe Tailing (Silanol Activity) Step2B->ResB ResC Optimal Retention & Peak Symmetry Step2C->ResC Val System Suitability & Validation (Tf < 1.5, N > 10000) ResC->Val

HPLC method development workflow evaluating pH strategies for basic amine retention and symmetry.

Phase 1: Reagent & System Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of Milli-Q water (18.2 MΩ·cm) into a clean glass bottle. Add 1.0 mL of 28-30% Ammonium Hydroxide (ACS Reagent grade). Mix thoroughly. The pH should be approximately 11.0. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Column: Install a Waters XBridge BEH C18 (or equivalent Ethylene Bridged Hybrid), 4.6 x 150 mm, 3.5 µm particle size. Set column oven temperature to 30°C.

Phase 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm (optimal for the quinoline chromophore)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for main peak elution)

    • 12.0 - 14.0 min: 60% to 95% B (Column wash)

    • 14.0 - 18.0 min: 5% B (Re-equilibration)

Phase 3: System Suitability Testing (SST) - The Validation Gate

Before analyzing synthesis batches, inject a 0.1 mg/mL standard solution of 2-(6-Methylquinolin-3-yl)ethan-1-amine five consecutive times. The system is validated only if the following criteria are met:

  • Retention Time Precision: RSD ≤ 1.0% (Ensures pump and pH stability).

  • Peak Symmetry: Tailing Factor (Tf) ≤ 1.5 (Validates that silanol interactions are successfully suppressed).

  • Column Efficiency: Theoretical Plates (N) ≥ 10,000 (Confirms column bed integrity).

References

  • Source: DOKUMEN.
  • 23.
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Separation and Purification Technology Source: Biblioteca Digital do IPB URL

Sources

Structure-Activity Relationship (SAR) of 6-Methylquinoline Amines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for drug discovery. Among its derivatives, 6-substituted quinoline amines (specifically 6-methyl, 6-chloro, and 6-carbonitrile variants) have demonstrated profound therapeutic potential across two primary axes: antimalarial agents and selective kinase inhibitors .

As a Senior Application Scientist, I have structured this guide to objectively compare the structure-activity relationships (SAR) of these compounds. Rather than merely listing structural modifications, this guide dissects the causality behind these changes—explaining how altering the electron density at the 6-position or modifying the amine side chain fundamentally shifts the molecule's pharmacokinetic (PK) profile, target residence time, and metabolic stability.

The Kinase Inhibitor Axis: CDK8/19 Mediator Kinases

Cyclin-dependent kinases 8 and 19 (CDK8/19) regulate transcription rather than cell cycle progression. Inhibiting these kinases is a promising strategy for treating advanced cancers, including leukemias and hormone-receptor-positive breast cancers.

SAR Evolution: From Quinazoline to Quinoline

The prototype CDK8/19 inhibitor, Senexin B, utilizes a quinazoline core. While potent, it suffers from metabolic lability in humans [1]. Scaffold hopping to a quinoline core (yielding Senexin C) fundamentally altered the molecule's interaction with the kinase hinge region.

  • The 6-Position Modification: Replacing the quinazoline nitrogen with a carbon atom at the 1-position and introducing a carbonitrile (-CN) or methyl (-CH3) group at the 6-position alters the electron distribution of the aromatic ring. This modification strengthens the hydrogen bond network within the ATP-binding pocket.

  • Residence Time Causality: The 6-carbonitrile quinoline derivative (Senexin C) exhibits a 2- to 3-fold longer residence time (τ) on the target compared to Senexin B [1]. This sustained target engagement translates to durable in vivo tumor suppression, even after the free drug has been cleared from circulation.

Comparative Kinase Binding Data

The following table summarizes the kinetic parameters of the quinazoline prototype versus the optimized quinoline derivative.

CompoundCore Scaffold6-Position SubstituentCDK8

(nM)
CDK19

(nM)
Residence Time (

)
Metabolic Stability
Senexin B QuinazolineN/A (Quinazoline)2.03.0Baseline (1x)Low (Labile)
Senexin C QuinolineCarbonitrile (-CN)1.42.92x – 3x longerHigh (Stable)
Analog A QuinolineMethyl (-CH3)~4.5~5.21.5x longerModerate

Data synthesized from KINETICfinder® and Lanthascreen assays [1].

Experimental Protocol: TR-FRET Kinase Binding Kinetics

To validate the prolonged residence time of 6-substituted quinolines, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol is designed as a self-validating system.

  • Reagent Preparation: Prepare CDK8/Cyclin C complex, a europium (Eu)-labeled anti-tag antibody, and a fluorescent tracer (e.g., Alexa Fluor 647) in a HEPES-buffered kinase buffer.

  • Compound Serial Dilution: Dispense 10-point, 3-fold serial dilutions of the quinoline amines into a 384-well plate. Self-Validation Step: Include Staurosporine as a positive control for competitive binding and a DMSO-only well as a negative baseline.

  • Equilibration: Add the kinase/antibody mixture and incubate for 1 hour at room temperature. Add the tracer last to initiate competitive binding.

  • Signal Detection: Read the plate using a microplate reader capable of TR-FRET. Self-Validation Step: Calculate the emission ratio of 665 nm (Tracer) to 615 nm (Europium). Using a ratio corrects for well-to-well volume variations and quenching artifacts.

  • Kinetic Calculation: Fit the time-course data to a one-phase exponential decay model to calculate the dissociation rate constant (

    
    ). Residence time is calculated as 
    
    
    
    .

Kinase_SAR N1 Quinazoline Prototype (Metabolically Labile) N2 Scaffold Hopping to Quinoline (Improves Stability) N1->N2 Core Swap N3 6-Position Substitution (-CN or -CH3) N2->N3 Electronic Tuning N4 Amine Side-Chain Tuning (Solvent-Exposed Region) N3->N4 Steric Optimization N5 Optimized Lead (Prolonged Residence Time) N4->N5 In Vivo Validation

Caption: SAR optimization workflow transitioning from a quinazoline core to a 6-substituted quinoline.

The Antimalarial Axis: 4-Aminoquinolines

The antimalarial efficacy of quinoline amines (e.g., chloroquine) relies on their accumulation in the acidic digestive vacuole of Plasmodium falciparum. Once inside, they bind to toxic hematin, preventing its polymerization into non-toxic hemozoin, thereby killing the parasite [2].

SAR Analysis: 6-Methyl vs. 6-Chloro Derivatives

The emergence of Chloroquine-Resistant (CQR) strains, driven by the PfCRT efflux pump, has necessitated the exploration of alternative 6-substituents.

  • Electronic Effects at C6: The 6-chloro group in chloroquine is strongly electron-withdrawing, which optimizes the

    
     of the quinoline nitrogen for vacuolar accumulation (pH ~4.7). However, this specific electronic signature is highly recognized by the mutated PfCRT pump [3].
    
  • The 6-Methyl Advantage: Substituting the chloro group with a 6-methyl group provides a weak electron-donating effect. While this slightly alters the

    
     and baseline hematin binding affinity, it significantly reduces the molecule's recognition by the PfCRT efflux pump. When combined with bulky or modified amine side chains (e.g., piperazine linkers), 6-methylquinoline amines can bypass resistance mechanisms while maintaining potent antiplasmodial activity [2].
    
Comparative Antimalarial Activity
Compound ClassC6 SubstituentAmine Side ChainActivity vs. CQS Strain (

)
Activity vs. CQR Strain (

)
PfCRT Efflux Susceptibility
Standard CQ -ClDiethylamino-pentyl~10 nM>200 nMHigh
6-Me Analog -CH3Diethylamino-pentyl~25 nM~45 nMLow
6-Me Hybrid -CH3Piperazine-linked~15 nM~20 nMVery Low

Data represents generalized SAR trends for 4-aminoquinolines against Chloroquine-Sensitive (CQS) and Resistant (CQR) strains [2], [3].

Experimental Protocol: SYBR Green I Antiplasmodial Assay

To objectively compare the efficacy of 6-methyl vs. 6-chloro derivatives, a fluorescence-based proliferation assay is utilized.

  • Parasite Culture: Cultivate P. falciparum (e.g., Dd2 CQR strain) in human erythrocytes at 2% hematocrit and 1% parasitemia, synchronized to the ring stage using sorbitol treatment.

  • Compound Exposure: Seed 90 µL of the culture into a 96-well plate. Add 10 µL of the quinoline amine derivatives (serially diluted). Self-Validation Step: Include Artemisinin as a positive kill control and uninfected RBCs as a background fluorescence control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ).
  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye. Causality: SYBR Green I intercalates specifically into parasitic DNA. Since mature human RBCs lack a nucleus, the fluorescence signal is directly proportional to parasite survival.

  • Detection & Analysis: Measure fluorescence (Ex: 485 nm, Em: 530 nm). Calculate the

    
    -factor using the controls to ensure assay robustness (
    
    
    
    is required for valid data). Calculate the
    
    
    using non-linear regression.

Antimalarial_Mechanism A 6-Methylquinoline Amine B Digestive Vacuole (pH ~4.7) A->B pH-Driven Trapping C Toxic Hematin Accumulation B->C Binds Target D Hemozoin Polymer (Parasite Survival) C->D Inhibited by Drug E PfCRT Pump (Efflux) E->A Evades Efflux (Due to 6-Me)

Caption: Mechanism of action of 6-methylquinoline amines evading PfCRT-mediated efflux to inhibit hematin polymerization.

Conclusion

The structural nuances of 6-methylquinoline amines dictate their therapeutic utility. In the realm of oncology, transitioning to a quinoline core and optimizing the 6-position (e.g., with a carbonitrile or methyl group) yields kinase inhibitors with superior metabolic stability and prolonged target residence times. Conversely, in infectious diseases, replacing the traditional 6-chloro group of antimalarials with a 6-methyl moiety strategically alters the molecule's electronic profile, allowing it to evade parasitic efflux pumps while maintaining the basicity required for vacuolar accumulation.

For drug development professionals, these comparative SAR insights underscore the importance of kinetic profiling and resistance-evasion screening early in the optimization pipeline.

References
  • Zhang, L., et al. "A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics." Journal of Medicinal Chemistry, 2022.[Link]

  • "Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation." National Center for Biotechnology Information (PMC), 2022.[Link]

  • "Antimalarial Drugs with Quinoline Nucleus and Analogs." SciSpace, 2023.[Link](URL generalized from source title)

Validating the Synthesis of 2-(6-Methylquinolin-3-yl)ethan-1-amine: A Comparative Guide to Reference Standards and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives are foundational scaffolds in medicinal chemistry, frequently leveraged for their broad-spectrum antimicrobial, antimalarial, and antitubercular properties. However, synthesizing complex derivatives like 2-(6-Methylquinolin-3-yl)ethan-1-amine is only half the battle. As a Senior Application Scientist, the true challenge lies in proving the structural integrity and absolute purity of your synthesized batch against established benchmarks.

The1 establishes a unified international approach to validating analytical methods, emphasizing accuracy, precision, and specificity[1]. This guide objectively compares synthetic pathways and outlines a self-validating analytical framework to ensure your product meets stringent regulatory standards.

Synthetic Route Selection: Causality and Impurity Control

To obtain high-purity 2-(6-Methylquinolin-3-yl)ethan-1-amine, the synthetic route must be designed to minimize co-eluting impurities that complicate downstream HPLC validation. Quinolinyl amines are frequently synthesized via nucleophilic substitution pathways, utilizing precursors like 2[2]. We compare two primary routes:

  • Route A (Cyanation & Reduction): Involves the nucleophilic substitution of a chloromethyl intermediate with cyanide, followed by reduction.

  • Route B (Nitroaldol Condensation): Utilizes a Knoevenagel condensation with nitromethane to form a nitroalkene, followed by catalytic hydrogenation.

The Causality of Choice: Route B is objectively superior for generating high-purity reference materials. The Vilsmeier-Haack synthesis of the starting quinoline core inherently leaves a chlorine atom at the 2-position. By selecting catalytic hydrogenation (Pd/C, H₂) in Route B, we achieve a dual purpose: reducing the nitroalkene to the primary amine while simultaneously driving the hydrodehalogenation of the 2-chloro position. This avoids the highly toxic cyanide reagents of Route A and eliminates difficult-to-separate halogenated impurities.

SyntheticRoutes Start 2-Chloro-6-methylquinoline- 3-carbaldehyde RouteA Route A: Cyanation & Reduction Start->RouteA RouteB Route B: Nitroaldol Condensation Start->RouteB InterA Acetonitrile Intermediate RouteA->InterA InterB Nitroalkene Intermediate RouteB->InterB Product 2-(6-Methylquinolin-3-yl) ethan-1-amine InterA->Product InterB->Product

Comparison of synthetic routes for 2-(6-Methylquinolin-3-yl)ethan-1-amine.

The Analytical Validation Framework (ICH Q2(R2) Compliance)

Validating the synthesized batch requires orthogonal techniques. Relying solely on chromatographic retention times is insufficient;3 to verify the structural identity of reference standards[3].

For comprehensive purity validation, an orthogonal approach is recommended:4[4]. Furthermore,5, utilizing an unrelated commercially available reference standard to quantify the target compound, thereby bypassing the need for identical, costly impurity markers[5].

ValWorkflow API Synthesized API Batch HPLC HPLC-UV Analysis (Relative Purity) API->HPLC qNMR qNMR Analysis (Absolute Purity) API->qNMR Ref Commercial Reference Standard Comparison HPLC->Ref qNMR->Ref Rel ICH Q2(R2) Compliant Batch Release Ref->Rel

Orthogonal analytical validation workflow for API batch release.

Comparative Data Analysis

The table below summarizes the validation data of our in-house synthesized batch (Route B) against a commercially procured reference standard, utilizing qNMR to determine the absolute purity without bias from UV-response factors.

Analytical ParameterSynthesized Batch (Route B)Commercial Reference StandardqNMR Absolute Purity (In-House)
Overall Purity (Relative) 98.5% (HPLC-UV)99.2% (HPLC-UV)98.1% ± 0.2% (Absolute)
Major Impurity Unreduced nitroalkene (0.8%)Unknown des-methyl (0.5%)N/A
Yield 74% (Over 2 steps)N/AN/A
Identity Confirmation ¹H-NMR, ¹³C-NMR, LC-MSVendor CoA providedConfirmed via Maleic Acid IS

Data Interpretation: While HPLC shows a relative purity of 98.5%, qNMR reveals an absolute purity of 98.1%. This 0.4% discrepancy highlights the danger of relying solely on UV absorption, where impurities lacking strong chromophores may be underrepresented.

Self-Validating Experimental Protocols

Protocol 1: Synthesis via Nitroaldol Condensation (Route B)
  • Condensation: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in glacial acetic acid. Add nitromethane (1.5 eq) and ammonium acetate (0.5 eq). Reflux for 6 hours.

  • Isolation: Cool to room temperature, precipitate with ice water, and filter the nitroalkene intermediate.

  • Reduction & Dehalogenation: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under an H₂ atmosphere (50 psi) for 12 hours. Filter through Celite and concentrate to yield 2-(6-Methylquinolin-3-yl)ethan-1-amine.

  • Causality: Ammonium acetate acts as a mild base to catalyze the Knoevenagel condensation without degrading the quinoline ring. The elevated H₂ pressure ensures complete hydrodehalogenation of the 2-chloro position.

Protocol 2: HPLC-UV Purity Validation
  • Column: C18 reversed-phase (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Trifluoroacetic acid (TFA) in Water (B).

  • System Suitability Test (SST): Inject a resolution mixture of the API and the nitroalkene intermediate. The system is self-validated and ready for sample analysis only if the resolution (

    
    ) > 2.0.
    
  • Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of the primary amine, preventing secondary interactions with residual silanols on the silica column, thereby eliminating peak tailing and ensuring accurate integration.

Protocol 3: qNMR Absolute Purity Determination
  • Sample Preparation: Accurately weigh ~20 mg of the synthesized API and ~10 mg of Maleic acid (Internal Standard) into a vial. Dissolve in 0.6 mL of CDCl₃.

  • Self-Validation (T1 Measurement): Execute an inversion-recovery experiment to determine the spin-lattice relaxation time (

    
    ) of the slowest relaxing proton.
    
  • Acquisition: Set the relaxation delay (D1) to

    
     (typically >30 seconds). Acquire 64 scans.
    
  • Causality: Maleic acid is chosen because its singlet at ~6.3 ppm resides in a clean spectral window, completely free from the complex multiplet signals of the quinoline aromatic protons (7.0 - 8.5 ppm). Setting D1 to

    
     guarantees >99.9% longitudinal relaxation, ensuring that the integration represents absolute molar ratios without saturation artifacts.
    

References

  • ICH Q2(R2)
  • N-[(2-Chloro-6-methylquinolin-3-yl)
  • Source: PMC (NIH)
  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation Source: Benchchem URL
  • Quantitative NMR (QNMR)

Sources

Comparative Photophysical Profiling of Substituted Quinoline Amines: UV-Vis Absorption and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Substituted quinoline amines represent a privileged class of molecular scaffolds with profound significance in drug discovery, materials science, and molecular sensing. As an Application Scientist, selecting the correct quinoline derivative requires a deep understanding of how the positional isomerism of the amino group dictates the molecule's electronic transitions (


 and 

).

This guide provides an objective, data-driven comparison of 4-, 6-, and 8-aminoquinolines, detailing their UV-Vis absorption spectra, photophysical properties, and the self-validating experimental protocols required to characterize them.

Positional Isomerism and Electronic Transitions

The placement of the electron-donating amino substituent on the electron-deficient quinoline core fundamentally alters the HOMO-LUMO energy gap, driving distinct photophysical behaviors and dictating the compound's end-use application.

  • 4-Aminoquinolines (e.g., Chloroquine, Surfen): The amino group at the 4-position strongly donates electron density into the ring, significantly elevating the basicity of the quinoline nitrogen (pKa ~9.2)[1]. At physiological pH, these molecules are predominantly protonated. Their UV-Vis absorption spectra typically feature two distinct bands around 330 nm and 342 nm[2]. This protonation state is the primary causal factor for their accumulation in the acidic digestive vacuoles of Plasmodium parasites, enabling strong

    
     interactions with heme[3].
    
  • 6-Aminoquinolines (e.g., Fluorescent Tags): The 6-position facilitates a strong Intramolecular Charge Transfer (ICT) state upon photoexcitation. This results in an absorption maximum in the 327–340 nm range and highly efficient fluorescence (emission ~390–410 nm)[4]. Because of their high quantum yields, 6-aminoquinolines are the preferred choice for self-immolating fluorescent probes and organic light-emitting diodes (OLEDs)[5].

  • 8-Aminoquinolines (e.g., Tafenoquine, Zinquin): Placing the amino group at the 8-position places it adjacent to the ring nitrogen, creating a perfect pocket for bidentate metal chelation. This extended conjugation and structural arrangement significantly lower the transition energy, resulting in a red-shifted absorption maximum (

    
     ~375–390 nm)[6]. Consequently, 8-aminoquinolines are widely deployed as ratiometric fluorescent sensors for transition metals like Zn
    
    
    
    and reactive oxygen species[6].

Isomers Core Quinoline Amine Scaffold AQ4 4-Aminoquinoline (e.g., Chloroquine) Core->AQ4 AQ6 6-Aminoquinoline (e.g., Fluorophores) Core->AQ6 AQ8 8-Aminoquinoline (e.g., Tafenoquine) Core->AQ8 Prop4 Abs: 330-345 nm High pKa (~9.2) Target: Heme/DNA AQ4->Prop4 Prop6 Abs: 327-340 nm Strong ICT State Target: OLEDs/Tags AQ6->Prop6 Prop8 Abs: 375-390 nm Bidentate Chelation Target: Zn2+ Sensing AQ8->Prop8

Fig 1: Photophysical properties and primary applications of quinoline amine positional isomers.

Quantitative Photophysical Comparison

The following table synthesizes the benchmark experimental data for the three primary classes of substituted quinoline amines, providing a rapid reference for fluorophore selection and drug design.

Compound ClassRepresentative MoleculeAbsorption ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(nm)
Emission

(nm)
Core pKaPrimary Application / Mechanism
4-Aminoquinoline Chloroquine / Surfen330, 342[2]~388[2]~9.2[1]Antimalarial; DNA/RNA Intercalation (Hypochromism)[1][2]
6-Aminoquinoline 6-AQ / Schiff Bases327–340[4]390–410[4]~5.5OLEDs; Self-immolating fluorescent probes (ICT state)[4]
8-Aminoquinoline Tafenoquine / Zinquin375–390[6]476[6]~4.0Ratiometric sensing; Zn

detection via bidentate chelation[6]

Self-Validating Experimental Protocol: pH-Dependent UV-Vis Titration

Because the electronic absorption of quinoline amines is highly sensitive to the protonation state of the ring nitrogen, researchers must perform a rigorous pH-dependent UV-Vis titration to map their solvatochromic and ionochromic shifts.

The following protocol is designed as a self-validating system . By tracking the emergence of isosbestic points, the researcher can mathematically prove that the spectral shifts are due strictly to a two-state acid-base equilibrium, ruling out compound degradation or aggregation.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the target quinoline amine in spectroscopic-grade DMSO to yield a 10 mM stock solution. Causality: DMSO ensures complete solubilization of the neutral free-base form before introduction into aqueous media.

  • Buffer Formulation: Prepare a Britton-Robinson universal buffer (composed of 0.04 M H

    
    BO
    
    
    
    , 0.04 M H
    
    
    PO
    
    
    , and 0.04 M CH
    
    
    COOH). Adjust aliquots to range from pH 2.0 to 12.0 using 0.2 M NaOH. Causality: Unlike standard single-salt buffers, a universal buffer maintains a constant ionic strength across the entire pH spectrum, preventing ionic strength-induced spectral artifacts.
  • Sample Dilution: Dilute the 10 mM stock into the buffer aliquots to achieve a final analyte concentration of 50 µM (0.5% DMSO v/v). Allow 15 minutes for thermal and thermodynamic equilibration.

  • Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer (e.g., Cary 3500) equipped with a 1 cm pathlength quartz cuvette, scan the samples from 250 nm to 500 nm. Use the corresponding blank buffer (with 0.5% DMSO) in the reference beam.

  • Data Validation (Isosbestic Check): Overlay the acquired spectra. Self-Validation: You must observe sharp intersection points (isosbestic points) across all pH curves. If the curves fail to intersect cleanly, the sample is either aggregating or degrading, and the assay must be optimized[1].

  • pKa Extraction: Plot the absorbance at the

    
     of the protonated species against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa of the quinoline nitrogen.
    

Protocol S1 Sample Prep (10 mM DMSO) S2 Buffer Dilution (pH 2-12) S1->S2 S3 UV-Vis Scan (250-500 nm) S2->S3 S4 Isosbestic Check (Validation) S3->S4 S5 pKa Extraction S4->S5

Fig 2: Self-validating UV-Vis absorption workflow for determining aminoquinoline pKa values.

References

1.[5] Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace. URL: 2.[1] UV absorption spectra of surfen in different solvents. ResearchGate. URL: 3.[4] Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study. ResearchGate. URL: 4.[6] An antimalarial drug, tafenoquine, as a fluorescent receptor for ratiometric detection of hypochlorite. RSC Publishing. URL: 5.[3] A Physico-Biochemical Study on Potential Redox-Cyclers as Antimalarial and Antischistosomal Drugs. PMC - PubMed Central. URL: 6.[2] Probing the nucleobase-specific binding interaction of hydroxychloroquine sulfate with RNA. RSC Publishing. URL:

Sources

A Comparative Guide to the Chromatographic Separation of 2-(6-Methylquinolin-3-yl)ethan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise separation and analysis of stereoisomers are not merely a matter of analytical rigor but a critical necessity for ensuring safety, efficacy, and specificity. The compound 2-(6-methylquinolin-3-yl)ethan-1-amine, a substituted quinoline, possesses a chiral center at the C1 position of the ethanamine side chain, giving rise to a pair of enantiomers. As the biological activities of enantiomers can differ significantly, the development of robust chromatographic methods for their separation is paramount.

This guide provides an in-depth comparison of potential chromatographic strategies for resolving the enantiomers of 2-(6-methylquinolin-3-yl)ethan-1-amine. We will explore direct and indirect separation approaches, leveraging both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), grounded in established principles for the separation of chiral primary amines and quinoline derivatives.[1][2][3]

Understanding the Analyte: Challenges and Considerations

2-(6-Methylquinolin-3-yl)ethan-1-amine is a primary amine. This functional group presents a specific set of challenges in chromatography. The basic nature of the primary amine can lead to strong interactions with residual acidic silanol groups on silica-based stationary phases, often resulting in poor peak shape (tailing) and reduced resolution.[2] Therefore, method development must focus on mitigating these interactions through the careful selection of columns and mobile phase additives.

Strategic Approaches to Chiral Separation

There are two primary philosophies for resolving enantiomers chromatographically: direct and indirect separation.

  • Direct Separation: This is the most elegant approach, where enantiomers are resolved on a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, leading to different interaction energies and, consequently, different retention times.

  • Indirect Separation: This method involves derivatizing the racemic amine with a chiral derivatizing reagent (CDR) to form a pair of diastereomers.[4][5] These diastereomers have different physicochemical properties and can be separated on a standard, achiral stationary phase (e.g., C18).[6]

The choice between these strategies depends on the analytical goal, available instrumentation, and the specific properties of the analyte.

cluster_direct Direct Separation cluster_indirect Indirect Separation direct_racemate Racemic Amine (R- and S-enantiomers) direct_csp Chiral Stationary Phase (CSP) direct_racemate->direct_csp Interaction direct_separated Separated Enantiomers (Different Retention Times) direct_csp->direct_separated Elution indirect_racemate Racemic Amine (R- and S-enantiomers) indirect_cdr Chiral Derivatizing Reagent (e.g., S-reagent) indirect_racemate->indirect_cdr Derivatization indirect_diastereomers Diastereomer Mixture (R,S and S,S) indirect_achiral Achiral Column (e.g., C18) indirect_diastereomers->indirect_achiral Injection indirect_separated Separated Diastereomers indirect_achiral->indirect_separated Elution start Racemic Mixture of 2-(6-Methylquinolin-3-yl)ethan-1-amine start->direct_racemate start->indirect_racemate

Caption: Comparison of direct and indirect chiral separation workflows.

Comparison of Core Technologies: HPLC vs. SFC

Both HPLC and SFC are powerful techniques for chiral separations. Supercritical Fluid Chromatography (SFC), in particular, has emerged as a preferred platform for its speed and efficiency.[7][8]

FeatureHigh-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (typically CO2) as the main mobile phase component.[8]
Speed Slower, with typical run times of 10-30 minutes.Significantly faster, often 3-10 times faster than HPLC, with run times of 1-10 minutes.[7]
Solvent Usage High consumption of organic solvents (e.g., hexane, ethanol), leading to higher costs and waste.Primarily uses compressed CO2 with small amounts of co-solvents (e.g., methanol), reducing solvent waste dramatically.[9]
Resolution Can provide excellent resolution. Method development can be extensive.Often provides superior or complementary selectivity to HPLC.[10] The low viscosity of the mobile phase enhances efficiency.[8]
Backpressure Higher backpressure, especially with smaller particle columns.Lower backpressure allows for higher flow rates and longer columns.[11]
Best For Universal applicability, well-established methods for a wide range of compounds.High-throughput screening, preparative-scale purification, and "green" chemistry initiatives.[7][9]

Experimental Protocols: Starting Points for Method Development

The following protocols are designed as robust starting points. Given the novelty of the specific analyte, optimization will be necessary.

Protocol 1: Direct Enantioseparation by Chiral HPLC

This approach targets the direct separation of enantiomers using a polysaccharide-based chiral stationary phase, which is known for its broad selectivity for a wide range of chiral compounds, including amines.[2]

Workflow Diagram: Chiral HPLC Method Development

A 1. Sample Preparation Dissolve analyte in mobile phase (1 mg/mL) B 2. Column Screening Test Polysaccharide CSPs (e.g., Daicel AD-RH) A->B C 3. Mobile Phase Screening Test Normal & Polar Organic Modes B->C D 4. Initial Run Isocratic elution, 1.0 mL/min, 25°C C->D E Evaluate: Resolution (Rs > 1.5?) D->E F 5. Optimization Adjust % Co-solvent, Additive Conc., Temperature E->F No G 6. Validation Method is validated as per ICH guidelines E->G Yes F->D I No Separation F->I H Success G->H

Caption: General workflow for chiral HPLC method development.[1]

Methodology:

  • Column Selection:

    • Primary: Daicel Chiralcel AD-RH (amylose derivative) or Chiralpak IA/IB/IC (immobilized polysaccharide derivatives).[2] Immobilized phases offer greater solvent compatibility.

    • Alternative: Larihc CF6-P (cyclofructan-based CSP), which has shown high success rates for primary amines in polar organic mode.[2]

  • Sample Preparation:

    • Dissolve 2-(6-methylquinolin-3-yl)ethan-1-amine in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions (Starting Point):

    • Mode: Normal Phase (NP) or Polar Organic (PO) are typically most successful for amines.[2]

    • Mobile Phase (NP): n-Hexane / Ethanol (80:20, v/v) with 0.1% Triethylamine (TEA) or Butylamine. The basic additive is crucial to occupy active sites on the stationary phase and improve peak shape.[2]

    • Mobile Phase (PO): Acetonitrile / Methanol (90:10, v/v) with 0.1% TEA.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature can be a powerful tool for optimizing selectivity.[1]

    • Detection: UV at a wavelength where the quinoline chromophore absorbs strongly (e.g., 220 nm, 254 nm, or a local maximum determined by UV scan).

    • Injection Volume: 5 µL.

  • Data Analysis & Optimization:

    • Calculate the resolution (Rs) between the enantiomeric peaks. A baseline separation is generally achieved when Rs ≥ 1.5.[1]

    • If separation is poor, systematically adjust the ratio of alcohol modifier in the mobile phase, change the additive, or screen different temperatures (e.g., 15°C, 40°C).[1]

Protocol 2: Direct Enantioseparation by Chiral SFC

SFC is an excellent alternative, offering faster separations and reduced environmental impact.[10] The principles of chiral recognition are similar to HPLC, and the same polysaccharide CSPs are often used.[7]

Methodology:

  • Column Selection:

    • Utilize the same columns as in the HPLC screen: Immobilized polysaccharide-based CSPs are highly effective in SFC.[11]

  • Sample Preparation:

    • Dissolve the sample in an alcohol compatible with the mobile phase (e.g., Methanol or Ethanol) at ~1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Supercritical CO2 with a Methanol co-solvent. Start with a gradient from 5% to 40% Methanol over 5-10 minutes.

    • Additive: 0.1-0.3% Triethylamine (TEA) or Diethylamine (DEA) in the co-solvent is essential for good peak shape with primary amines.[9] Note: Some additives like ammonium hydroxide can destroy enantioselectivity on certain phases.[10]

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at the same wavelength as HPLC.

  • Data Analysis & Optimization:

    • SFC method development is often faster due to the short run times.[11] Screen different alcohol co-solvents (Methanol, Ethanol, Isopropanol) and additive concentrations to optimize resolution.

Protocol 3: Indirect Separation via Diastereomer Formation (RP-HPLC)

If direct methods fail or if a chiral column is unavailable, derivatization is a viable alternative. This involves reacting the racemic amine with a chiral derivatizing reagent (CDR) to form diastereomers, which can be separated on a standard achiral C18 column.[4]

Methodology:

  • Reagent Selection:

    • Choose a commercially available chiral derivatizing reagent such as L-valine or L-proline based reagents, which can be used to form amides with the primary amine.[4][5]

  • Derivatization Reaction:

    • Dissolve the racemic amine (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane).

    • Add the chiral derivatizing reagent (1.1 equivalents) and a coupling agent (e.g., EDC·HCl).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction to remove excess reagents, yielding the diastereomeric mixture.

  • Chromatographic Conditions (RP-HPLC):

    • Column: A standard C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 10% to 90% B over 15 minutes) to find the optimal elution conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV or MS. The derivatization tag may offer a more sensitive UV chromophore.

Conclusion and Recommendations

For the enantiomeric separation of 2-(6-methylquinolin-3-yl)ethan-1-amine, a direct chiral SFC approach is recommended as the primary strategy . This method offers the highest probability of success combined with significant advantages in speed, efficiency, and sustainability.[7][8] The use of an immobilized polysaccharide-based chiral stationary phase with an alcohol co-solvent and a basic additive provides a robust starting point.

If SFC instrumentation is not available, direct chiral HPLC is the next logical choice. Finally, the indirect method via diastereomer formation is a powerful problem-solving tool, though it requires additional sample preparation steps and careful validation to ensure the derivatization reaction does not introduce bias.[4][5]

The optimal method will ultimately be determined through systematic screening and optimization, but the strategies and protocols outlined in this guide provide a scientifically-grounded framework for achieving a successful and reliable separation of these critical isomers.

References

  • Benchchem. Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols.
  • Welch, C. J., et al. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. NIH National Center for Biotechnology Information.
  • Bhushan, R., & Tanwar, S. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Chromatography A.
  • Welch, C. J., et al. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Shaikh, S. M., et al. (2024). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Asian Journal of Chemistry.
  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry.
  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate.
  • Miller, L. (2020). A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography. NIH National Center for Biotechnology Information.
  • El-Behairy, M. F., et al. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. ResearchGate.
  • ResearchGate. (n.d.). Separation of all isomers with 2,6-DMA and its impurities along other....
  • Pharmaceutical Technology. (2025). Supercritical Fluid Chiral Separations.
  • El-Behairy, M. F., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic separation strategy for chiral analysis in supercritical fluid chromatography. Journal of Chromatography A.
  • Saito, Y., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • ResearchGate. (n.d.). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline.

Sources

Safety Operating Guide

Proper Disposal of 2-(6-Methylquinolin-3-yl)ethan-1-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(6-Methylquinolin-3-yl)ethan-1-amine, a compound belonging to the quinoline and primary amine chemical classes. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from closely related quinoline and amine compounds to establish a robust and precautionary disposal procedure. The underlying principle is to handle this compound as a hazardous substance, ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Assessment and Characterization

2-(6-Methylquinolin-3-yl)ethan-1-amine combines the structural features of a quinoline ring system and a primary aliphatic amine. This combination necessitates a thorough evaluation of its potential hazards.

  • Quinoline Moiety: Quinoline and its derivatives are known for a range of toxicological effects. Some have been identified as potential carcinogens or are suspected of causing genetic defects.[1] They can also exhibit significant toxicity to aquatic life.

  • Amine Functional Group: Primary amines can be corrosive or irritating to the skin and eyes and may cause respiratory irritation. They are also typically basic and will react exothermically with acids.

Based on data from analogous compounds like 6-methylquinoline and various aminoquinolines, it is prudent to assume that 2-(6-Methylquinolin-3-yl)ethan-1-amine is:

  • Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • A skin and eye irritant.[2][4]

  • Potentially carcinogenic or mutagenic.[1][5]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.

Table 1: Hazard Profile based on Structurally Similar Compounds

Hazard CategoryGHS Classification (Presumed)Associated Risks
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2][4]
Carcinogenicity/MutagenicitySuspectedMay have carcinogenic or mutagenic properties.[1][5]
Aquatic Toxicity-Likely harmful to aquatic life.
Personal Protective Equipment (PPE)

Before handling any waste containing 2-(6-Methylquinolin-3-yl)ethan-1-amine, it is imperative to don the appropriate PPE to prevent exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[6]

  • Eye Protection: Safety goggles or a face shield must be worn.[4]

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or dust, a respirator may be required.[7]

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within one.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collection: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of 2-(6-Methylquinolin-3-yl)ethan-1-amine must follow a systematic and compliant procedure. The following workflow outlines the necessary steps from waste generation to final disposal.

DisposalWorkflow Disposal Workflow for 2-(6-Methylquinolin-3-yl)ethan-1-amine cluster_prep Preparation cluster_collection Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Streams (Solid, Liquid, Sharps) B Select Appropriate Waste Containers (Compatible, Sealable) A->B C Pre-label Containers ('Hazardous Waste', Chemical Name) B->C D Collect Waste at Point of Generation C->D E Segregate from Incompatible Materials (Acids, Oxidizers) D->E F Securely Seal Containers E->F G Complete Hazardous Waste Label (Contents, Hazards, Date) F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Secondary Containment Recommended H->I J Arrange for Pickup by EHS or Licensed Contractor I->J K Complete Waste Manifest J->K

Caption: Workflow for the proper disposal of 2-(6-Methylquinolin-3-yl)ethan-1-amine waste.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing 2-(6-Methylquinolin-3-yl)ethan-1-amine. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures and solutions.

    • Contaminated consumables (e.g., pipette tips, chromatography columns, gloves, weighing paper).

    • Rinsate from cleaning contaminated glassware.

  • Segregate this waste from other chemical waste streams at the point of generation. Crucially, do not mix it with incompatible materials.[8]

    • Acids: Amines are basic and will react exothermically with acids.[9]

    • Strong Oxidizing Agents: These can react violently with organic amines.[10]

Step 2: Containerization and Labeling

  • Select appropriate containers. Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid. For liquid waste, a high-density polyethylene (HDPE) or glass container is suitable. For solid waste, a sealable plastic bag or a wide-mouthed plastic container can be used.

  • Label the container clearly. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "2-(6-Methylquinolin-3-yl)ethan-1-amine".

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory.

Step 3: Interim Storage

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located away from general laboratory traffic and areas where accidental contact is possible.

  • It is best practice to use secondary containment , such as a larger, chemically resistant tray or bin, to hold the waste containers.

Step 4: Final Disposal

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.

  • Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest.

Decontamination of Glassware
  • Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual 2-(6-Methylquinolin-3-yl)ethan-1-amine.

  • Collect the solvent rinsate as hazardous liquid waste.

  • After the initial rinse, glassware can typically be washed with soap and water.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-(6-Methylquinolin-3-yl)ethan-1-amine, protecting themselves, their colleagues, and the environment.

References

  • CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility. Retrieved from [Link]

  • Novelty Journals. (2022). A Review on Quinoline and Its Derivatives. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • Industrial Specialties Mfg. (2020). Chemical Compatibility Chart from ISM. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

  • Fluimac. (n.d.). Chemical compatibility table. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(6-Methylquinolin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 2-(6-Methylquinolin-3-yl)ethan-1-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, our procedural guidance is synthesized from safety data for structurally analogous quinoline derivatives. This conservative approach ensures a robust safety margin, treating the compound with the caution it warrants.

The core principle of this guide is to establish a self-validating system of safety, where the rationale behind each step is understood, promoting a culture of proactive risk management in the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Quinoline and its derivatives are recognized for a range of potential health hazards. Based on data from analogous compounds, 2-(6-Methylquinolin-3-yl)ethan-1-amine should be presumed to be hazardous.[1][2] The primary concerns stem from the quinoline core, which is associated with significant toxicity.

Anticipated Hazards:

  • Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[3][4][5]

  • Skin and Eye Irritation: Likely causes skin irritation and serious eye irritation or damage.[3][5][6] Direct contact can lead to inflammation and discomfort.

  • Long-Term Health Effects: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[3][7] Therefore, minimizing exposure is critical to mitigate potential long-term health risks.

  • Environmental Hazards: Quinoline derivatives are often toxic to aquatic life with long-lasting effects.[3][7]

Before any procedure, a thorough risk assessment for your specific experimental conditions is mandatory. This involves evaluating the quantity of the substance being used, the potential for aerosol or dust generation, and the duration of the handling process.

Multi-Layered Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create effective barriers against exposure. The following table outlines the minimum required PPE for handling 2-(6-Methylquinolin-3-yl)ethan-1-amine.

Protection Type Specification Purpose and Rationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Inspect for integrity before use.[1][7]To prevent skin contact and absorption, which is a primary route of exposure for harmful quinoline derivatives.[2][4]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a splash hazard.[1][7]To protect eyes from dust particles, splashes, and aerosols, preventing serious eye irritation or damage.[3][5]
Skin & Body Protection A buttoned laboratory coat. For larger quantities or significant spill risk, a chemical-resistant apron or suit is necessary.[2][7]To prevent incidental skin exposure and contamination of personal clothing.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate particulate filters.[1][7]Required if handling outside of a certified chemical fume hood, or if procedures may generate dust or aerosols (e.g., weighing, scraping). This minimizes the risk of inhaling the harmful compound.

Operational Workflow: From Receipt to Disposal

Adherence to a strict, procedural workflow is paramount for ensuring safety and experimental integrity. All handling of this compound should occur within a certified chemical fume hood to contain any potential fumes or dust.[2]

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[2] Don all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and solid transfers within the fume hood or a ventilated balance enclosure.

    • Use tools and techniques that minimize dust generation, such as using a micro-spatula and gentle handling.[1]

  • In-Use: Keep containers tightly closed when not in use.[3][8] If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work area after the procedure is complete.

    • Wash hands and forearms thoroughly after handling, even after removing gloves.[3][6]

    • Do not eat, drink, or smoke in the laboratory area.[3][6]

The following diagram outlines the logical steps for safely handling quinoline derivatives in a research setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure prep_ppe Don Required PPE prep_env Verify Fume Hood & Safety Stations handle_weigh Weigh & Transfer Solids prep_env->handle_weigh Proceed to Handling handle_solution Prepare Solutions handle_weigh->handle_solution handle_reaction Perform Experiment handle_solution->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_hygiene Remove PPE & Wash Hands cleanup_waste->cleanup_hygiene disposal Arrange EHS Waste Pickup cleanup_hygiene->disposal Final Step

Caption: Safe handling workflow for quinoline derivatives.

Emergency Response and Decontamination

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin with plenty of water and soap.[5] Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][7] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[6]

  • Spills: Evacuate non-essential personnel from the area.[9] For small spills, trained personnel wearing full PPE can use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9][10] Place the absorbed material into a sealed, labeled hazardous waste container.[7] Do not allow the chemical to enter drains or waterways.[7][11]

Waste Management and Disposal

The principle of "cradle-to-grave" hazardous waste management applies. All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.[12]

  • Segregation: Keep waste from 2-(6-Methylquinolin-3-yl)ethan-1-amine separate from other waste streams to avoid incompatible chemical reactions.[12] Use dedicated, clearly labeled hazardous waste containers.[12]

  • Containerization: Use approved, sealed, and leak-proof containers (e.g., high-density polyethylene) for both solid and liquid waste.[7][12]

  • Disposal: Do not dispose of this chemical or its containers in the regular trash or down the sanitary sewer.[10][13] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[12] Contact them to schedule a waste pickup and follow their specific procedures.[12]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research while ensuring the well-being of yourself and your colleagues.

References

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
  • Benchchem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • CDH Fine Chemical. Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Merck Millipore. SAFETY DATA SHEET.
  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • MilliporeSigma. SAFETY DATA SHEET.
  • Cayman Chemical. Safety Data Sheet.
  • MilliporeSigma. SAFETY DATA SHEET.
  • Enamine. Safety Data Sheet.
  • CPAChem. Safety data sheet.
  • Greenbook.net. SAFETY DATA SHEET AMINE 6.
  • Evonik. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Uno-X. Safety Data Sheet.
  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.
  • Benchchem. Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
  • New Jersey Department of Health. HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.